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  • Product: 2-Cyclopropyl-2-methoxypropanal
  • CAS: 65080-62-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Analysis of 2-Cyclopropyl-2-methoxypropanal: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug development, the incorporation of cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug development, the incorporation of cyclopropyl and methoxy groups is a proven strategy for restricting molecular conformation, modulating lipophilicity, and enhancing metabolic stability. 2-Cyclopropyl-2-methoxypropanal (CAS: 65080-62-8, Formula: C 7​ H 12​ O 2​ )[1] represents a highly functionalized aliphatic building block featuring an aldehyde, a methoxy group, a methyl group, and a cyclopropyl ring all converging at a single quaternary alpha-carbon (C2).

Because C2 is a chiral center bearing four distinct substituents, the Nuclear Magnetic Resonance (NMR) profile of this molecule is highly complex. This whitepaper provides a mechanistically grounded, predictive guide to the 1 H and 13 C NMR chemical shifts of 2-cyclopropyl-2-methoxypropanal, alongside a self-validating experimental protocol for its structural elucidation.

Mechanistic Rationale of Chemical Shifts

Understanding the causality behind NMR chemical shifts is critical for accurate structural assignment. The chemical shifts in 2-cyclopropyl-2-methoxypropanal are governed by three primary physical phenomena:

  • Diamagnetic Anisotropy of the Cyclopropane Ring: The methylene protons of the cyclopropyl group are significantly shielded (typically resonating between 0.1 and 0.8 ppm)[2]. When placed in an external magnetic field, the electrons in the strained cyclopropane C-C bonds circulate to produce a local secondary magnetic field. This induced field opposes the applied field in the region of the attached protons, resulting in a pronounced shielding effect[3].

  • Deshielding at the Alpha-Quaternary Center (C2): The C2 carbon is attached to a highly electronegative oxygen atom (methoxy group) and a carbonyl group. The combined inductive electron withdrawal severely depletes the electron density around C2, pushing its 13 C resonance downfield to approximately 75–82 ppm.

  • Magnetic Anisotropy of the Carbonyl Group: The aldehyde proton (-CHO) is subjected to both the inductive effect of the carbonyl oxygen and the strong magnetic anisotropy of the C=O double bond. This places the formyl proton in a distinct deshielding zone, causing it to resonate far downfield at ~9.5–9.8 ppm[4].

  • Diastereotopicity due to the Chiral Center: Because C2 is chiral, the cyclopropyl group is in an asymmetric environment. The two methylene carbons of the cyclopropane ring are diastereotopic. Furthermore, the two protons on each methylene carbon are diastereotopic with respect to each other. This transforms the expected simple upfield signals into a highly complex, second-order multiplet system.

Predictive NMR Data Tables

The following tables synthesize the quantitative predicted chemical shifts based on empirical NMR rules and the mechanistic principles outlined above.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionAssignmentPredicted δ (ppm)MultiplicityIntegrationMechanistic Rationale
H1 -CHO9.50 – 9.80Singlet (s)1HDeshielded by C=O anisotropy and inductive effect.
H4 -OCH 3​ 3.20 – 3.40Singlet (s)3HDeshielded by the electronegative oxygen atom.
H3 -CH 3​ 1.20 – 1.40Singlet (s)3HShifted downfield by the adjacent oxygen-bearing quaternary C2.
H5 Cyclopropyl -CH-1.10 – 1.40Multiplet (m)1HComplex splitting due to adjacent chiral C2 and ring strain.
H6, H7 Cyclopropyl -CH 2​ -0.40 – 0.80Multiplet (m)4HShielded by ring current; diastereotopic due to chiral C2.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionAssignmentPredicted δ (ppm)TypeMechanistic Rationale
C1 -CHO200.0 – 205.0CHCarbonyl carbon; highly deshielded.
C2 Quaternary C ( α )75.0 – 82.0CDeshielded by attached -O, -CHO, and ring substituents.
C4 -OCH 3​ 50.0 – 55.0CH 3​ Typical methoxy carbon shift.
C3 -CH 3​ 15.0 – 20.0CH 3​ Aliphatic methyl attached to an oxygenated quaternary center.
C5 Cyclopropyl -CH-14.0 – 18.0CHStrained methine carbon.
C6, C7 Cyclopropyl -CH 2​ -1.0 – 5.0CH 2​ Highly shielded by ring strain; split into two signals by chiral C2.

Experimental Protocol for NMR Acquisition

To ensure absolute data integrity, the following step-by-step methodology is designed as a self-validating system . Every parameter choice is driven by the physical properties of the molecule.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of 2-cyclopropyl-2-methoxypropanal in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides a deuterium lock signal for magnetic field stabilization. TMS serves as the internal standard (0.00 ppm). The 15–20 mg concentration is optimized to provide sufficient signal-to-noise (S/N) for 13 C acquisition without causing viscosity-induced line broadening.

Step 2: 1D 1 H NMR Acquisition
  • Action: Acquire the spectrum at 400 MHz or 600 MHz using a 30° excitation pulse and a relaxation delay ( D1​ ) of 2.0 seconds.

  • Causality & Validation: A 30° pulse combined with a 2.0s D1​ ensures that the longitudinal magnetization ( T1​ ) of all protons fully recovers between scans.

  • Self-Validation Checkpoint: Post-acquisition, the integration of the 1 H spectrum must sum to exactly 12 protons[5]. Any deviation indicates sample impurity, incomplete relaxation, or integration artifacts.

Step 3: 1D 13 C NMR Acquisition
  • Action: Acquire a proton-decoupled 13 C spectrum (e.g., WALTZ-16 decoupling) with a D1​ of 3.0 seconds.

  • Causality & Validation: Quaternary carbons (like C2 and C1) lack directly attached protons to facilitate dipole-dipole relaxation, resulting in significantly longer T1​ relaxation times[6]. A longer D1​ ensures these critical quaternary carbons are quantitatively detected.

  • Self-Validation Checkpoint: The spectrum must yield exactly 7 distinct carbon signals.

Step 4: 2D NMR Acquisition (HSQC & HMBC)
  • Action: If the methyl (H3) and cyclopropyl methine (H5) signals overlap in the 1.1–1.4 ppm region, acquire 1 H- 13 C HSQC and HMBC spectra.

  • Causality: HSQC resolves overlapping proton signals by dispersing them along the 13 C dimension. HMBC confirms the connectivity around the quaternary C2 center by detecting long-range ( 2J , 3J ) carbon-proton couplings, definitively linking the methoxy, methyl, and cyclopropyl groups to C2[6].

Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3, TMS internal std) B 1D NMR Acquisition (1H & 13C) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C If overlapping signals D Data Processing (FT, Phase & Baseline Corr.) B->D C->D E Structural Elucidation (Shift & Multiplet Analysis) D->E Peak Assignment

Workflow for the NMR acquisition and structural elucidation of 2-cyclopropyl-2-methoxypropanal.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source: Elsevier URL: [Link]

  • Title: Factors Influencing Chemical Shifts Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: Formation, reactions, and NMR spectra of 1,20-cycloatidanes: shielding by the cyclopropane ring Source: Canadian Journal of Chemistry URL: [Link]

  • Title: 2-cyclopropyl-2-methoxypropanal — Chemical Substance Information Source: NextSDS / PubChemLite URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 2-Cyclopropyl-2-methoxypropanal

For Researchers, Scientists, and Drug Development Professionals Abstract The unique structural motif of a quaternary stereocenter adjacent to a reactive aldehyde, further constrained by the presence of a cyclopropyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural motif of a quaternary stereocenter adjacent to a reactive aldehyde, further constrained by the presence of a cyclopropyl group, makes 2-cyclopropyl-2-methoxypropanal a molecule of significant interest in synthetic and medicinal chemistry. Its three-dimensional structure is pivotal to its reactivity and potential biological activity. This technical guide provides a comprehensive framework for the stereochemical and conformational analysis of 2-cyclopropyl-2-methoxypropanal. We will delve into the critical interplay of steric and electronic factors that dictate its conformational landscape. This guide will present a combination of detailed experimental protocols, primarily focusing on advanced Nuclear Magnetic Resonance (NMR) techniques, and robust computational methodologies based on Density Functional Theory (DFT). The objective is to equip researchers with the necessary tools to elucidate the preferred conformations and rotational energy barriers of this complex acyclic molecule.

Introduction: The Structural Significance of 2-Cyclopropyl-2-methoxypropanal

2-Cyclopropyl-2-methoxypropanal, with the chemical formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol , presents a fascinating case study in stereochemistry. The central quaternary carbon is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-2-cyclopropyl-2-methoxypropanal. The presence of four distinct substituents—a cyclopropyl ring, a methoxy group, a methyl group, and a propanal moiety—introduces significant steric and electronic complexity.

The cyclopropyl group, with its high s-character C-H bonds and Walsh orbitals, can engage in unique electronic interactions with adjacent functional groups.[1] These interactions, coupled with the steric demands of the substituents, will govern the rotational preferences around the single bonds of the acyclic portion of the molecule. Understanding these conformational preferences is crucial, as they can profoundly influence the molecule's reactivity, its ability to bind to biological targets, and its overall physicochemical properties.

This guide will provide a roadmap for a thorough investigation of the following key aspects:

  • Synthesis and Stereoisomers: A brief overview of potential synthetic routes and the resulting stereoisomers.

  • Experimental Conformational Analysis: Detailed protocols for utilizing advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of long-range coupling constants, to probe through-space interactions and dihedral angles.[2][3]

  • Computational Conformational Analysis: A step-by-step guide to employing DFT calculations to map the potential energy surface, identify stable conformers, and calculate rotational energy barriers.[4]

Synthesis and Stereoisomers

The synthesis of 2-cyclopropyl-2-methoxypropanal would likely involve the creation of the α-quaternary center. A potential retrosynthetic approach could start from a cyclopropyl methyl ketone.

Synthesis Target 2-Cyclopropyl-2-methoxypropanal Intermediate1 α-hydroxy cyclopropyl methyl ketone Target->Intermediate1 Oxidation Reagent3 Methylation of hydroxyl (e.g., NaH, MeI) Intermediate2 Cyclopropyl methyl ketone Intermediate1->Intermediate2 Hydroxymethylation Reagent2 Oxidation (e.g., Swern) Reagent1 1. Base (e.g., LDA) 2. MeI

Figure 1: A potential synthetic pathway to 2-cyclopropyl-2-methoxypropanal.

As the molecule possesses a single stereocenter, it exists as a pair of enantiomers:

  • (R)-2-cyclopropyl-2-methoxypropanal

  • (S)-2-cyclopropyl-2-methoxypropanal

An asymmetric synthesis would be required to obtain an enantiomerically enriched sample. For the purpose of the conformational analysis techniques described herein, a racemic mixture is generally sufficient, although enantiopure samples can be advantageous for certain specialized NMR experiments.

Experimental Conformational Analysis: Probing 3D Structure with NMR Spectroscopy

NMR spectroscopy is the most powerful experimental tool for elucidating the solution-state conformation of organic molecules.[5] For 2-cyclopropyl-2-methoxypropanal, a combination of one- and two-dimensional NMR experiments will be essential.

1D and 2D NMR for Structural Assignment

Initially, standard ¹H and ¹³C NMR, along with 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are necessary to unambiguously assign all proton and carbon signals.

Nuclear Overhauser Effect (NOE) Spectroscopy for Through-Space Correlations

NOE spectroscopy detects the transfer of nuclear spin polarization through space between protons that are in close proximity (typically < 5 Å).[2] This is invaluable for determining the relative orientation of substituents around the acyclic single bonds.

Experimental Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Sample Preparation: Prepare a solution of 2-cyclopropyl-2-methoxypropanal in a deuterated solvent (e.g., CDCl₃ or C₆D₆) at a concentration of approximately 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz).

    • Use a mixing time (τₘ) appropriate for a small molecule, typically in the range of 300-800 ms. A series of experiments with varying mixing times can be beneficial.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Identify cross-peaks that indicate through-space proximity between protons. Key expected NOE correlations to look for include:

      • Between the aldehyde proton and protons of the cyclopropyl, methyl, and methoxy groups.

      • Between the methyl protons and protons of the cyclopropyl and methoxy groups.

      • Between the methoxy protons and protons of the cyclopropyl group.

The presence and intensity of these NOE cross-peaks will provide direct evidence for the preferred rotational conformations. For instance, a strong NOE between the aldehyde proton and a specific proton on the cyclopropyl ring would indicate a conformation where these two groups are spatially close.

Figure 2: Diagram illustrating potential NOE correlations to be probed.
Long-Range J-Coupling Constants

Long-range proton-carbon coupling constants (ⁿJCH, where n > 1) are sensitive to the dihedral angles between the coupled nuclei and can provide valuable conformational information.[3]

Experimental Protocol: HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Acquisition: Acquire a 2D HMBC spectrum optimized for long-range couplings (typically 2-10 Hz).

  • Analysis: Analyze the cross-peaks between protons and carbons separated by two or three bonds. The magnitude of these coupling constants, particularly ³JCH, can be correlated with the dihedral angle via Karplus-type relationships. For example, the ³J coupling between the aldehyde proton and the carbons of the cyclopropyl ring will be dependent on the conformation around the C-C bond connecting the aldehyde and the quaternary center.

Coupling Expected Information
³JH(aldehyde)-C(cyclopropyl)Dihedral angle around the C(aldehyde)-C(quaternary) bond.
³JH(methyl)-C(cyclopropyl)Dihedral angle around the C(methyl)-C(quaternary) bond.

Table 1: Key Long-Range Couplings for Conformational Analysis

Computational Conformational Analysis: A Theoretical Approach

Computational chemistry, particularly DFT, provides a powerful means to complement experimental data by mapping the potential energy surface and quantifying the relative energies of different conformers.[4]

Computational Protocol: DFT-Based Conformational Search and Rotational Barrier Calculation

  • Initial Structure Generation:

    • Build the 3D structure of 2-cyclopropyl-2-methoxypropanal.

    • Perform a systematic or stochastic conformational search by rotating around the key single bonds (e.g., C(quaternary)-C(aldehyde), C(quaternary)-C(cyclopropyl), and C(quaternary)-O(methoxy)).

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[4]

    • Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Rotational Barrier Calculation:

    • Select the lowest energy conformer as the starting point.

    • Perform a relaxed potential energy scan by rotating a specific dihedral angle (e.g., the O=C-C-cyclopropyl dihedral angle) in small increments (e.g., 10°). At each step, optimize the remaining degrees of freedom.

    • The transition state for rotation will be the highest point on this energy profile. The energy difference between the ground state and the transition state gives the rotational barrier.

DFT_Workflow Start Initial 3D Structure Conf_Search Conformational Search Start->Conf_Search Optimization Geometry Optimization & Frequency Calculation Conf_Search->Optimization PES_Scan Potential Energy Surface Scan Optimization->PES_Scan Analysis Identify Stable Conformers & Transition States PES_Scan->Analysis Results Relative Energies & Rotational Barriers Analysis->Results

Figure 3: Workflow for the computational conformational analysis.

Predicted Conformational Preferences

Based on general principles of steric and electronic effects, we can anticipate the key conformational features to investigate:

  • Rotation around the C(quaternary)-C(aldehyde) bond: The aldehyde group is likely to adopt a conformation that minimizes steric clashes with the bulky cyclopropyl and methoxy groups. An eclipsed conformation of the C=O bond with one of the other substituents on the quaternary carbon is expected.

  • Orientation of the Cyclopropyl Group: The cyclopropyl group will likely orient itself to minimize steric interactions with the methyl and methoxy groups. Electronic interactions between the Walsh orbitals of the cyclopropyl ring and the π-system of the carbonyl group could also influence its orientation.

Conformer Key Dihedral Angle Anticipated Relative Energy Justification
A O=C-C-C(cyclopropyl) ≈ 0°LowPotential for electronic stabilization, but sterically hindered.
B O=C-C-C(cyclopropyl) ≈ 120°Likely lowestMinimizes steric interactions between the large groups.
C O=C-C-C(cyclopropyl) ≈ 180°HighSignificant steric clash between the aldehyde and cyclopropyl groups.

Table 2: Hypothetical Conformers and Predicted Relative Stabilities

Conclusion: A Synergistic Approach

The stereochemical and conformational analysis of 2-cyclopropyl-2-methoxypropanal requires a synergistic approach combining advanced experimental and computational techniques. NMR spectroscopy, particularly NOE experiments, provides crucial through-space distance information, while the analysis of long-range coupling constants offers insights into dihedral angles. DFT calculations complement these experimental findings by providing a detailed map of the potential energy surface and quantifying the relative stabilities of different conformers and the energy barriers between them.

By following the protocols outlined in this guide, researchers can gain a comprehensive understanding of the three-dimensional structure of this complex and interesting molecule. This knowledge is fundamental for rationalizing its reactivity and for designing new molecules with desired properties for applications in drug discovery and materials science.

References

  • Grimme, S., et al. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(46), 14758-14796. [Link]

  • BenchChem. (2025). Stereochemical Landscape of Cyclopropyl Ketone Reactions: A Comparative Guide. BenchChem Technical Support.
  • Nes, W. D., et al. (1990). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proceedings of the National Academy of Sciences, 87(19), 7559-7563. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • BenchChem. (2025). A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes. BenchChem Technical Support.
  • Pitre, S. P., et al. (2016). Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(16), 5225-5228. [Link]

  • Gleason, J., & Izzotti, A. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

  • Parella, T., & Espinosa, J. F. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17-55. [Link]

  • Gasteiger, J., et al. (2019). Reference-free NOE NMR analysis. Chemical Science, 10(40), 9346-9351. [Link]

  • de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition in English, 18(11), 809-826. [Link]

  • Rulíšek, L., & Slanina, T. (2018). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Journal of Chemical Information and Modeling, 58(1), 132-145. [Link]

  • Wikipedia. (2024). Nuclear Overhauser effect. [Link]

  • Whitesell, J. K., et al. (1988). Application of 13C NMR spectroscopy to acyclic conformational analysis. Journal of the American Chemical Society, 110(3), 991-996. [Link]

  • Duddeck, H. (1992). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemical Analysis of Alicyclic Compounds. VCH.
  • Gilmour, R., & Smith, M. D. (2025). Contra-Thermodynamic Stereochemical Editing. The Journal of Organic Chemistry.
  • Yoritate, M., et al. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. Chemistry, 20(26), 8210-8216. [Link]

  • Fu, G. C., & MacMillan, D. W. C. (2022). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Journal of the American Chemical Society, 144(43), 19687-19693. [Link]

  • Chemistry LibreTexts. (2026). 4.4: Conformations of Cycloalkanes. [Link]

  • Chida, N., et al. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. Chemistry, 20(26), 8210-8216. [Link]

  • Alcolea Palafox, M. (2014). Conformational Analysis, Molecular Structure and Solid State Simulation of the Antiviral Drug Acyclovir (Zovirax) Using Density Functional Theory Methods. Molecules, 19(6), 7496-7529. [Link]

  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(4), 167-170. [Link]

  • Clayden, J. (2007). Remote Control of Stereochemistry: Communicating Information via Conformation. The Beilstein Journal of Organic Chemistry, 3, 15. [Link]

  • Scribd. (n.d.). Conformational Analysis of Cyclopentane. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Rittner, R., et al. (2002). Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. Journal of Molecular Structure: THEOCHEM, 589-590, 139-147. [Link]

  • Zhao, B., et al. (2023). Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction. Angewandte Chemie International Edition, 62(14), e202218029. [Link]

  • Ruan, J.-C., et al. (2012). Improved synthesis of 2-methoxyphenothiazine. Journal of Heterocyclic Chemistry, 49(4), 957-960. [Link]

  • Clayden, J., & Moran, W. J. (2007). Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein Journal of Organic Chemistry, 3, 15. [Link]

  • Szostak, M., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 87(23), 15585-15594. [Link]

  • Clayden, J., et al. (2001). Energy Barriers to Rotation in Axially Chiral Analogues of 4-(Dimethylamino)pyridine. The Journal of Organic Chemistry, 66(24), 8117-8124. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Route and Protocol for 2-Cyclopropyl-2-methoxypropanal

Executive Summary & Retrosynthetic Strategy Alpha-alkoxy aldehydes featuring quaternary stereocenters are highly prized in modern drug discovery. They serve as conformationally restricted, metabolically stable bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

Alpha-alkoxy aldehydes featuring quaternary stereocenters are highly prized in modern drug discovery. They serve as conformationally restricted, metabolically stable bioisosteres that resist alpha-epimerization and aldol self-condensation. The synthesis of 2-Cyclopropyl-2-methoxypropanal presents a unique challenge: constructing a sterically congested quaternary center while avoiding the skeletal rearrangement typical of cyclopropyl-adjacent carbocations.

To achieve a process-friendly, scalable synthesis, we bypass traditional cryogenic Grignard additions and highly toxic cyanohydrin intermediates. Instead, we employ a highly reliable three-step sequence: (1) a modified Corey-Chaykovsky epoxidation, (2) a kinetically controlled, regioselective Lewis acid-catalyzed methanolysis, and (3) a biphasic TEMPO-catalyzed oxidation.

Synthetic Workflow

G A 1-Cyclopropylethan-1-one (Starting Material) B Step 1: Corey-Chaykovsky Epoxidation [Me3SOI, KOtBu, DMSO] A->B C 2-Cyclopropyl-2-methyloxirane (Intermediate 1) B->C D Step 2: Regioselective Methanolysis [MeOH, Sc(OTf)3, 0 °C] C->D E 2-Cyclopropyl-2-methoxypropan-1-ol (Intermediate 2) D->E F Step 3: TEMPO/NaOCl Oxidation [TEMPO, NaOCl, KBr, DCM/H2O] E->F G 2-Cyclopropyl-2-methoxypropanal (Target Product) F->G

Figure 1: Three-step scalable synthetic workflow for 2-Cyclopropyl-2-methoxypropanal.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Corey-Chaykovsky Epoxidation

Objective: Conversion of 1-cyclopropylethan-1-one to 2-cyclopropyl-2-methyloxirane.

Mechanistic Rationale & Causality: The use of trimethylsulfoxonium iodide (TMSOI) rather than trimethylsulfonium iodide (TMSI) is a deliberate choice for scalability. TMSOI generates the dimethyloxosulfonium methylide, which reacts with the ketone via a reversible betaine intermediate. This reversibility ensures thermodynamic control, favoring the stable epoxide over side products . Furthermore, substituting the traditional NaH base with Potassium tert-butoxide (KOtBu) mitigates the severe explosive hazards associated with hydrogen gas evolution in DMSO on a process scale.

Protocol:

  • Charge a dry, nitrogen-flushed 5 L reactor with TMSOI (1.2 equiv, 1.2 mol) and anhydrous DMSO (5 vol).

  • Portion-wise, add KOtBu (1.2 equiv, 1.2 mol) while maintaining the internal temperature at 15–20 °C. Stir for 1 hour to allow complete ylide formation (the suspension will transition to a pale yellow solution).

  • Add 1-cyclopropylethan-1-one (1.0 equiv, 1.0 mol) dropwise over 45 minutes, maintaining the internal temperature strictly below 25 °C to prevent ylide degradation.

  • Stir the reaction mixture at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via GC-MS. The reaction is deemed complete when the starting ketone is <1%.

  • Quench by slowly pouring the mixture into cold water (15 vol). Extract with MTBE (3 × 5 vol).

  • Wash the combined organic layers with water (2 × 5 vol) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30 °C.

  • Self-Validation (Analytical): ¹H NMR (CDCl₃) must display characteristic epoxide methylene doublets at ~2.55 ppm and ~2.70 ppm (J = 5.0 Hz).

Step 2: Regioselective Lewis Acid-Catalyzed Methanolysis

Objective: Ring-opening of the epoxide to form 2-cyclopropyl-2-methoxypropan-1-ol.

Mechanistic Rationale & Causality: Acid-catalyzed epoxide opening proceeds via an Sₙ1-like transition state. The adjacent cyclopropyl group provides exceptional stabilization to the incipient carbocation at C2, forming a cyclopropylcarbinyl cation . However, cyclopropylcarbinyl cations are notoriously prone to homoallylic ring-expansion. To strictly prevent this skeletal degradation, we employ Scandium(III) triflate (Sc(OTf)₃), a mild, oxophilic Lewis acid, at 0 °C. The vast excess of nucleophilic methanol rapidly and cleanly traps the stabilized cation kinetically before any rearrangement occurs, yielding the tertiary ether with absolute regioselectivity.

Protocol:

  • Dissolve 2-cyclopropyl-2-methyloxirane (1.0 equiv, 0.85 mol) in anhydrous methanol (10 vol) under a nitrogen atmosphere and cool the reactor to 0 °C.

  • Add Sc(OTf)₃ (0.05 equiv, 0.042 mol) in one rapid portion.

  • Stir vigorously at 0 °C for 3 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 7:3). The epoxide (Rf ~0.6) should cleanly convert to a more polar spot (Rf ~0.3).

  • Quench the Lewis acid by adding solid NaHCO₃ (0.1 equiv) and stir for 15 minutes.

  • Filter the mixture through a short pad of Celite to remove inorganic salts and concentrate the filtrate. Purify via short-path vacuum distillation.

  • Self-Validation (Analytical): ¹H NMR (CDCl₃) must show a sharp 3H singlet at ~3.20 ppm corresponding to the newly installed methoxy group, and a complete absence of alkene protons (which would indicate homoallylic rearrangement).

Step 3: Biphasic TEMPO-Catalyzed Oxidation

Objective: Oxidation of the primary alcohol to 2-cyclopropyl-2-methoxypropanal.

Mechanistic Rationale & Causality: To avoid the heavy-metal toxicity of chromium reagents and the cryogenic requirements/foul odors of Swern oxidations, a biphasic TEMPO/NaOCl system is utilized . TEMPO is highly selective for primary alcohols. KBr acts as a crucial co-catalyst, generating HOBr in situ, which accelerates the oxidation of TEMPO to its active oxoammonium salt. The biphasic DCM/Water system, buffered to pH 8.5–9.0, immediately partitions the newly formed aldehyde into the organic layer. This physical separation prevents hydrate formation and subsequent over-oxidation to the carboxylic acid.

Protocol:

  • Dissolve 2-cyclopropyl-2-methoxypropan-1-ol (1.0 equiv, 0.65 mol) in DCM (10 vol).

  • Add an aqueous solution of KBr (0.1 equiv) and NaHCO₃ (0.5 equiv) dissolved in water (2 vol).

  • Add TEMPO (0.01 equiv) and cool the biphasic mixture to 0–5 °C.

  • Add aqueous NaOCl (1.1 equiv, 10–15% w/w active chlorine) dropwise over 45 minutes. Maintain vigorous mechanical stirring (>500 rpm) to ensure optimal phase mixing.

  • Stir for an additional 45 minutes at 5 °C.

  • IPC: Monitor by GC-MS. Stop the reaction immediately upon complete consumption of the alcohol to prevent trace over-oxidation.

  • Separate the layers. Wash the organic layer with 10% aqueous Na₂S₂O₃ (to quench residual oxidant), followed by brine.

  • Dry over MgSO₄, filter, and concentrate carefully under reduced pressure (Note: The product is volatile; do not exceed 25 °C bath temperature).

  • Self-Validation (Analytical): ¹H NMR (CDCl₃) reveals a distinct aldehyde proton singlet at ~9.50 ppm. FT-IR shows a strong, sharp C=O stretch at ~1730 cm⁻¹.

Quantitative Data & Quality Control Metrics

The following table summarizes the expected yield ranges, purity profiles, and key analytical markers for the self-validating workflow.

StepTransformationYield RangeTarget Purity (GC-MS)Key Analytical Marker (¹H NMR)
1 Epoxidation85–90%>98%Epoxide CH₂ doublets (~2.55, 2.70 ppm)
2 Methanolysis78–82%>95%Methoxy CH₃ singlet (~3.20 ppm)
3 Oxidation88–92%>97%Aldehyde CHO singlet (~9.50 ppm)

References

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation Organic Process Research & Development, ACS Publications URL:[Link]

  • Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions Journal of the American Chemical Society, ACS Publications URL:[Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Organic Process Research & Development, ACS Publications URL:[Link]

Application

Application Notes and Protocols: Leveraging 2-Cyclopropyl-2-methoxypropanal as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery The cyclopropyl group, a conformationally constrained three-membered carbocycle, has emerged from being a synthetic curiosity to a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group, a conformationally constrained three-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its incorporation into small molecule drug candidates is a widely employed strategy to enhance a multitude of pharmacological properties. The inherent ring strain of approximately 27.5 kcal/mol confers unique electronic and steric attributes, which can be strategically exploited by drug designers.[1] The presence of the cyclopropyl motif in numerous FDA-approved drugs underscores its significance in developing novel therapeutics across various disease areas, including antivirals and oncology agents.[2]

Key advantages of integrating a cyclopropyl ring into an API include:

  • Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its biological target.

  • Improved Metabolic Stability: The C-H bonds within a cyclopropane ring are stronger than those in acyclic alkanes, rendering them less susceptible to metabolic degradation by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: The cyclopropyl group can serve as a bioisostere for other functionalities, such as gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties like lipophilicity and solubility.

This application note provides a detailed guide on the synthetic utility of 2-Cyclopropyl-2-methoxypropanal (CAS No: 65080-62-8), a readily available and versatile precursor for the introduction of a functionalized cyclopropyl moiety into complex molecular architectures relevant to API synthesis.[3] We will explore key chemical transformations and provide detailed protocols to generate valuable building blocks for drug discovery and development programs.

Physicochemical Properties of 2-Cyclopropyl-2-methoxypropanal

A thorough understanding of the precursor's properties is essential for effective reaction design and scale-up.

PropertyValueSource
CAS Number 65080-62-8[3][4]
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Appearance Liquid (typical)
Boiling Point Not readily available
Solubility Soluble in common organic solvents

Synthetic Utility and Key Transformations for API Synthesis

2-Cyclopropyl-2-methoxypropanal possesses two key functional handles for synthetic elaboration: the aldehyde and the α-methoxy-α-cyclopropyl center. The aldehyde is a versatile functional group that can undergo a wide range of transformations to introduce new functionalities and build molecular complexity.

Reductive Amination: Accessing Chiral Cyclopropyl-Containing Amines

Reductive amination is one of the most powerful and widely used methods for the synthesis of amines.[5] Starting from 2-Cyclopropyl-2-methoxypropanal, this reaction provides a direct route to 2-cyclopropyl-2-methoxypropan-1-amines, which are valuable building blocks for a variety of APIs, including kinase inhibitors and antiviral agents. The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced to the corresponding amine.

G cluster_main Reductive Amination Workflow precursor 2-Cyclopropyl-2-methoxypropanal imine Imine/Enamine Intermediate precursor->imine Condensation (-H₂O) amine Primary/Secondary Amine (R1R2NH) amine->imine product 2-Cyclopropyl-2-methoxy-N,N-dialkylpropan-1-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Reductive amination of 2-Cyclopropyl-2-methoxypropanal.

Detailed Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 2-Cyclopropyl-2-methoxypropanal (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by TLC or LC-MS. For less reactive amines, the addition of a mild acid catalyst (e.g., acetic acid) may be beneficial.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. Control the temperature with an ice bath if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyclopropyl-2-methoxypropan-1-amine derivative.

Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is mild and tolerant of a wide range of functional groups. For large-scale synthesis, catalytic hydrogenation can be an alternative, though it may require more specialized equipment.

Wittig Olefination: Chain Extension to Alkenes

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[6][7][8][9] By reacting 2-Cyclopropyl-2-methoxypropanal with a phosphonium ylide, a variety of alkene-containing building blocks can be synthesized. These can be further functionalized, for example, through hydrogenation, epoxidation, or dihydroxylation, to access a diverse range of cyclopropyl-containing scaffolds.

G cluster_main Wittig Olefination Workflow precursor 2-Cyclopropyl-2-methoxypropanal oxaphosphetane Oxaphosphetane Intermediate precursor->oxaphosphetane ylide Phosphonium Ylide (Ph₃P=CHR) ylide->oxaphosphetane [2+2] Cycloaddition product Alkene Product oxaphosphetane->product Decomposition phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide

Caption: Wittig olefination of 2-Cyclopropyl-2-methoxypropanal.

Detailed Protocol: General Procedure for Wittig Olefination

  • Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the suspension to 0°C or -78°C, depending on the base used. Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide, 1.05 eq) dropwise. Stir the resulting colored solution (typically yellow, orange, or red) for 30-60 minutes to ensure complete ylide formation.

  • Reaction with Aldehyde: Add a solution of 2-Cyclopropyl-2-methoxypropanal (1.0 eq) in the same dry solvent dropwise to the ylide solution at the same low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically 1-12 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography. Triphenylphosphine oxide is a common byproduct and can often be removed by crystallization or careful chromatography.

Expert Insight: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides (with alkyl substituents) typically yield the Z-alkene.[6] This allows for stereocontrolled synthesis of different alkene isomers.

Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, creating β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.[10][11][12] Reacting 2-Cyclopropyl-2-methoxypropanal with a ketone or another aldehyde (a crossed aldol reaction) can generate more complex structures. As 2-Cyclopropyl-2-methoxypropanal has an enolizable proton, it can act as the nucleophilic enolate or the electrophilic carbonyl component. However, its steric bulk may influence reactivity. A more controlled reaction would involve using it as the electrophile with a less hindered enolate.

G cluster_main Crossed Aldol Condensation Workflow precursor 2-Cyclopropyl-2-methoxypropanal (Electrophile) aldol_adduct β-Hydroxy Carbonyl Adduct precursor->aldol_adduct ketone Ketone/Aldehyde (Enolate Precursor) enolate Enolate Intermediate ketone->enolate base Base (e.g., LDA, NaOH) base->enolate enolate->aldol_adduct Nucleophilic Attack product α,β-Unsaturated Carbonyl (Condensation Product) aldol_adduct->product Dehydration (-H₂O)

Caption: Aldol condensation involving 2-Cyclopropyl-2-methoxypropanal.

Detailed Protocol: General Procedure for a Directed Aldol Reaction

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone or aldehyde partner (1.0 eq) in a dry solvent like THF. Cool the solution to -78°C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.05 eq) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: Add a solution of 2-Cyclopropyl-2-methoxypropanal (1.1 eq) in dry THF dropwise to the enolate solution at -78°C.

  • Reaction Monitoring: Stir the reaction at -78°C for 1-4 hours, monitoring the consumption of the starting materials by TLC or quenched LC-MS analysis.

  • Work-up: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude β-hydroxy carbonyl adduct by flash column chromatography.

  • (Optional) Dehydration: To obtain the α,β-unsaturated product, the purified aldol adduct can be treated with a mild acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide) with heating.

Expert Insight: Directed aldol reactions, where one carbonyl compound is pre-formed into its enolate before the addition of the second carbonyl electrophile, are crucial for preventing self-condensation and improving yields in crossed aldol reactions. The use of LDA at low temperatures is a standard method for achieving this control.

Application in API Scaffolds: A Forward-Looking Perspective

While direct evidence for the use of 2-Cyclopropyl-2-methoxypropanal in the synthesis of currently marketed APIs like Grazoprevir, Simeprevir, or Paritaprevir is not available in the public domain, the building blocks derived from it hold significant potential.[1][13][14]

  • Cyclopropyl-amines: The amine derivatives obtained via reductive amination are key components in many kinase inhibitors and other targeted therapies. The cyclopropyl group can occupy hydrophobic pockets in the enzyme active site, contributing to binding affinity.

  • Extended Alkene and Alkane Chains: The products from Wittig reactions can be hydrogenated to provide lipophilic side chains. Such features are often found in protease inhibitors, where they interact with hydrophobic regions of the enzyme. For example, the macrocyclic structures of many HCV protease inhibitors contain alkyl and alkenyl linkers.[15][16]

  • Functionalized Carbonyls: The products of aldol reactions introduce additional functional handles (hydroxyl and carbonyl groups) that can be used for further elaboration, such as the formation of heterocyclic rings or for conjugation to other molecular fragments.

Conclusion

2-Cyclopropyl-2-methoxypropanal is a valuable and versatile precursor for the synthesis of a wide array of functionalized cyclopropyl-containing building blocks. Through well-established synthetic transformations such as reductive amination, Wittig olefination, and aldol condensation, researchers can access novel amines, alkenes, and polyols. These intermediates are of high interest in the design and synthesis of next-generation active pharmaceutical ingredients, where the unique properties of the cyclopropyl moiety can be harnessed to optimize drug-like properties. The protocols outlined in this application note provide a solid foundation for the exploration of 2-Cyclopropyl-2-methoxypropanal in drug discovery and development campaigns.

References

  • Časar, Z. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Advanced Synthesis & Catalysis, 362(15), 2936-2971. [Link]

  • Kim, J., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7132–7136. [Link]

  • Almost Surely. (2021). Process Route of Simeprevir(Olysio®). Almost Surely. [Link]

  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Coburn, C. A., et al. (2020). Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. Accounts of Chemical Research, 53(12), 2945–2958. [Link]

  • NextSDS. (n.d.). 2-cyclopropyl-2-methoxypropanal — Chemical Substance Information. NextSDS. [Link]

  • Kim, D., et al. (2017). Asymmetric Synthesis of Functionalized trans-Cyclopropoxy Building Block for Grazoprevir. Organic Letters, 19(21), 5940–5943. [Link]

  • McCauley, J. A., et al. (2015). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 921–926. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (2010). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • Ku, Y., et al. (2012). Synthesis of the HCV Protease Inhibitor Vaniprevir (MK-7009) Using Ring-Closing Metathesis Strategy. The Journal of Organic Chemistry, 77(8), 3987–3998. [Link]

  • Zaworotko, M. J., et al. (2021). Implications of the Conformationally Flexible, Macrocyclic Structure of the First-Generation, Direct-Acting Anti-Viral Paritaprevir on Its Solid Form Complexity and Chameleonic Behavior. Journal of the American Chemical Society, 143(42), 17791–17800. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Google Patents. (2010).
  • Ghosh, A. K., et al. (2021). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Bioorganic & Medicinal Chemistry, 36, 116091. [Link]

  • Gonen, T., et al. (2023). Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED. ChemRxiv. [Link]

  • ResearchGate. (2008). Compounds 1 and 2 inhibit HCV infection. (A) Chemical structures of two... ResearchGate. [Link]

  • El-Faham, A., et al. (2022). Hybrid Molecules as Potential Drugs for the Treatment of HIV: Design and Applications. Pharmaceuticals, 15(9), 1092. [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Revolution Medicines. (2024). Revolution Medicines Files Patent for Macrocyclic Compounds. Pharmaceutical Technology. [Link]

  • Kern, E. R., et al. (2012). Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. Antimicrobial Agents and Chemotherapy, 56(6), 3097–3104. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]

  • Snead, D. R., & Chen, C. (2023). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. [Link]

  • YouTube. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2019). Chronic Hepatitis (Chc), Viral Polymerase Nucleotide Inhibitor & Process Patents Review and Evaluation, Preparation of Sofosbuvir. Biomedical Journal of Scientific & Technical Research. [Link]

  • Magritek. (n.d.). The Aldol Condensation. Magritek. [Link]

  • MDPI. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). A review on HCV inhibitors: Significance of non-structural polyproteins. PMC. [Link]

  • Truman State University. (2012). Solvent-Free Aldol. Truman ChemLab. [Link]

  • National Center for Biotechnology Information. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PMC. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides. PMC. [Link]

Sources

Method

Application Note: 2-Cyclopropyl-2-methoxypropanal as a Next-Generation sp³-Rich Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Strategic Context The pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Strategic Context

The pharmaceutical industry is actively shifting away from flat, aromatic-heavy molecular architectures toward three-dimensional, sp³-rich scaffolds. Increasing the fraction of sp³ carbons (Fsp³) in a drug candidate is statistically correlated with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates[1].

Structural Rationale & Medicinal Chemistry Impact

The strategic value of 2-cyclopropyl-2-methoxypropanal lies in its unique combination of three distinct chemical features, each solving specific roadblocks in drug discovery:

  • The Cyclopropyl Motif (Metabolic Stability & Rigidity): The cyclopropane ring is not merely a spacer; it possesses shorter C–C bonds with enhanced π-character and stronger C–H bonds compared to standard alkanes[3]. This structural rigidity restricts the conformational flexibility of the resulting drug molecule, often leading to an entropically favorable receptor binding profile. Crucially, the strong C–H bonds seal potential sites of cytochrome P450 (CYP450) mediated oxidation, significantly increasing metabolic stability and lowering intrinsic clearance rates in liver microsome assays[3][4].

  • The α-Tertiary Methoxy Center (Stereochemical Integrity): Aldehydes are traditionally prone to α-epimerization and enolization, which can degrade stereochemical integrity during synthesis or in vivo. By featuring a fully substituted (tertiary) α-carbon, this building block completely prevents α-deprotonation. Furthermore, the methoxy group acts as a localized, sterically shielded hydrogen-bond acceptor, improving aqueous solubility without introducing the Phase II metabolic liabilities (e.g., glucuronidation) associated with a free hydroxyl group.

  • The Aldehyde Handle (Late-Stage Functionalization): The aldehyde serves as a versatile electrophile, allowing medicinal chemists to seamlessly append this sp³-rich motif onto existing amine-containing pharmacophores or PROTAC linkers.

Quantitative Impact on Physicochemical Properties

To illustrate the value of incorporating the 2-cyclopropyl-2-methoxypropyl moiety, the table below summarizes the typical shifts in physicochemical properties when transitioning from a traditional flat linker to this sp³-rich architecture.

PropertyTraditional Flat Motif (e.g., N-Benzyl)sp³-Rich Motif (N-(2-Cyclopropyl-2-methoxypropyl))Pharmacological Implication
Fraction sp³ (Fsp³) Low (< 0.3)High (> 0.6)Correlates with higher clinical transition rates[1].
LogD (pH 7.4) ~3.5 (Highly Lipophilic)~2.1 (Moderate)Reduced lipophilicity lowers promiscuous off-target binding.
Metabolic Stability (CLint) High clearance (rapid benzylic oxidation)Low clearance (sterically shielded, strong C-H bonds)Extended half-life and improved oral bioavailability[4].
Aqueous Solubility < 10 µg/mL> 100 µg/mLDisruption of crystal packing; introduction of H-bond acceptor.

Experimental Protocol: Reductive Amination of Sterically Hindered Aldehydes

Expertise & Experience Context: Because 2-cyclopropyl-2-methoxypropanal is an α-tertiary aldehyde, the adjacent steric bulk significantly slows down the initial nucleophilic attack by the amine. Standard reductive amination protocols (e.g., simply mixing the amine, aldehyde, and reducing agent simultaneously) often fail, resulting in poor yields due to the premature reduction of the aldehyde into its corresponding unreactive alcohol.

The following protocol is a self-validating system designed specifically to overcome the steric shielding of this building block.

Materials Required
  • 2-Cyclopropyl-2-methoxypropanal (1.0 eq)

  • Target Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology
  • Imine Pre-Formation (Overcoming Steric Hindrance): Dissolve the target amine (1.2 eq) and 2-cyclopropyl-2-methoxypropanal (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration. Add glacial acetic acid (1.0 eq). Causality: The acid catalyst is mandatory. It protonates the aldehyde oxygen, increasing its electrophilicity to overcome the extreme steric shielding provided by the adjacent cyclopropyl and methoxy groups.

  • Self-Validation Check (Critical Step): Add activated 4Å molecular sieves to drive the equilibrium by scavenging water. Stir the mixture at room temperature for 4–6 hours. Do not add the reducing agent yet. Aliquot 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. Validation: You must confirm the near-complete disappearance of the starting amine and the formation of the imine/iminium mass peak. If conversion is <80%, heat the reaction to 40°C for an additional 2 hours. Proceeding without verifying imine formation will result in aldehyde reduction and reaction failure.

  • Selective Reduction: Once imine formation is validated, cool the reaction vessel to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is utilized because it is a mild hydride donor that selectively reduces imines over aldehydes. This prevents the wasteful reduction of any residual 2-cyclopropyl-2-methoxypropanal.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS until the imine intermediate is fully consumed.

  • Workup & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure sp³-enriched target compound.

Troubleshooting Note: For exceptionally deactivated or bulky secondary amines where imine formation stalls even with AcOH, switch to a stronger Lewis acid (e.g., Ti(OiPr)₄) in THF, followed by reduction with NaBH₄ in methanol.

Workflow Visualization

The following diagram illustrates the strategic integration of 2-cyclopropyl-2-methoxypropanal into a lead optimization workflow, highlighting the transition from a flat hit to a metabolically stable, sp³-enriched lead.

G A Target Amine (Flat Pharmacophore) B 2-Cyclopropyl-2-methoxypropanal (sp³ Building Block) C Imine/Iminium Intermediate (Sterically Shielded) D Reductive Amination (NaBH(OAc)₃, AcOH) C->D E sp³-Enriched Lead Compound (High Metabolic Stability) D->E Selective Reduction AB AB AB->C Condensation

Workflow for integrating 2-cyclopropyl-2-methoxypropanal into sp³-enriched lead compounds.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (ACS Publications). 3

  • Research Chemicals in Drug Discovery (Heterocyclic Fragments and Sp3-Rich Building Blocks). Fluorochem. 1

  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 4

  • 2-cyclopropyl-2-methoxypropanal — Chemical Substance Information. NextSDS. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 2-Cyclopropyl-2-methoxypropanal

Welcome to our dedicated technical support guide for 2-Cyclopropyl-2-methoxypropanal. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for 2-Cyclopropyl-2-methoxypropanal. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Drawing upon established principles of organic chemistry and best practices for handling reactive compounds, this guide provides in-depth answers to frequently asked questions and detailed protocols to prevent its oxidation during storage.

Introduction to the Challenge: The Inherent Reactivity of 2-Cyclopropyl-2-methoxypropanal

2-Cyclopropyl-2-methoxypropanal is a molecule of interest due to its unique structural features: a reactive aldehyde group, a sterically demanding cyclopropyl ring, and a methoxy substitution. While these features are valuable for synthesis, they also contribute to its potential instability. Aldehydes are notoriously susceptible to oxidation, and the cyclopropyl group can be prone to ring-opening under certain conditions.[1][2] This guide will address these challenges head-on, providing you with the knowledge to maintain the purity and reactivity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Cyclopropyl-2-methoxypropanal during storage?

The primary and most common degradation pathway for 2-Cyclopropyl-2-methoxypropanal is the oxidation of the aldehyde functional group to a carboxylic acid.[3] This process is typically initiated by atmospheric oxygen and can be accelerated by exposure to light, elevated temperatures, and the presence of metal ion impurities.

The general mechanism for aldehyde autoxidation involves a free-radical chain reaction:

  • Initiation: Formation of a radical species. This can be triggered by light or trace metal ions.

  • Propagation: The radical abstracts the aldehydic proton to form an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical. The peroxyacyl radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain and forming a peroxycarboxylic acid.

  • Termination: Radicals combine to form non-radical species.

A secondary, though less common, concern could be the stability of the cyclopropyl ring, which can undergo ring-opening reactions, particularly through radical-mediated pathways.[2][4][5]

Q2: What are the ideal storage conditions (temperature, atmosphere, light) for this compound?

To minimize degradation, a multi-faceted approach to storage is essential.

Storage ParameterRecommendationRationale
Temperature -20°C is highly recommended. [1]Low temperatures significantly reduce the rate of chemical reactions, including oxidation. For long-term storage, cryogenic temperatures (-80°C) can be considered.[6]
Atmosphere Inert atmosphere (Argon or Nitrogen). Replacing air in the headspace of the storage container with an inert gas minimizes the presence of oxygen, a key reactant in the oxidation process.
Light Store in an amber glass vial or protect from light. [1][7]Light, particularly UV light, can provide the energy to initiate radical chain reactions that lead to oxidation.
Container Use a tightly sealed, appropriate container. A secure seal prevents the ingress of atmospheric oxygen and moisture. Glass is generally preferred for its inertness.
Q3: I've noticed a change in the appearance of my sample (e.g., color change, precipitation). What could this indicate?

Visual changes are often the first sign of sample degradation.[1]

  • Color Change: The formation of oxidized impurities or polymeric materials can lead to a yellowing or browning of the sample.

  • Precipitation: This could indicate the formation of insoluble polymers or the crystallization of the carboxylic acid degradation product.

If you observe any of these changes, it is highly recommended to re-analyze the purity of the material before use.

Q4: Can I use an antioxidant to stabilize 2-Cyclopropyl-2-methoxypropanal?

Yes, the addition of a radical-scavenging antioxidant is a viable strategy to inhibit oxidation.

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant for organic compounds. A low concentration (e.g., 50-250 ppm) is typically sufficient.

  • Hydroquinone: Another effective radical scavenger.

It is crucial to ensure that the chosen antioxidant is compatible with your downstream applications and can be easily removed if necessary.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced reactivity in subsequent reactions. Partial oxidation of the aldehyde to the less reactive carboxylic acid.- Re-purify the aldehyde by distillation or chromatography. - Confirm the purity of the starting material by NMR or GC-MS before use.
Appearance of unexpected byproducts in reactions. Degradation of the starting material leading to impurities that participate in side reactions.- Implement the recommended storage protocols immediately. - Consider if the reaction conditions themselves could be causing degradation (e.g., presence of air, high temperatures).
Inconsistent analytical results (e.g., chromatography). Ongoing degradation of the sample, leading to a changing composition over time.[1]- Prepare fresh analytical standards from a newly opened or purified batch. - Aliquot the compound into single-use vials to minimize repeated exposure of the bulk material to the atmosphere.[6]

Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Blanketing for Long-Term Storage

This protocol minimizes the risk of degradation from repeated handling and exposure to air.

Materials:

  • Stock vial of 2-Cyclopropyl-2-methoxypropanal

  • Multiple small, amber glass vials with PTFE-lined caps

  • Source of dry Argon or Nitrogen gas with a needle adapter

  • Syringes and needles

Procedure:

  • In a well-ventilated fume hood, carefully open the main stock vial.

  • Using a clean, dry syringe, draw the desired aliquot volume.

  • Dispense the aliquot into a pre-labeled amber vial.

  • Insert a needle connected to the inert gas source into the vial's headspace, ensuring the needle tip is above the liquid level.

  • Insert a second "vent" needle to allow for the displacement of air.

  • Gently flush the headspace with the inert gas for 30-60 seconds.

  • Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Seal the cap with paraffin film for extra security.

  • Store the aliquoted vials at -20°C.

Protocol 2: Addition of a Chemical Stabilizer (Antioxidant)

Materials:

  • 2-Cyclopropyl-2-methoxypropanal

  • Butylated hydroxytoluene (BHT)

  • Analytical balance

  • Small spatula

Procedure:

  • Calculate the amount of BHT required to achieve the desired concentration (e.g., 100 ppm). For 10 g of the aldehyde, this would be 1 mg of BHT.

  • Carefully weigh the BHT and add it directly to the aldehyde.

  • Gently swirl or stir the mixture until the BHT is fully dissolved.

  • Proceed with inert gas blanketing and storage as described in Protocol 1.

Visualizing the Degradation and Prevention Workflow

Workflow for Preventing Oxidation of 2-Cyclopropyl-2-methoxypropanal cluster_storage Storage Conditions cluster_handling Handling Practices storage_temp Low Temperature (-20°C) compound 2-Cyclopropyl-2-methoxypropanal storage_temp->compound Inhibits storage_atm Inert Atmosphere (Ar or N2) storage_atm->compound Inhibits storage_light Protection from Light (Amber Vial) storage_light->compound Inhibits handling_aliquot Aliquot into Single-Use Vials handling_aliquot->compound Minimizes Exposure handling_stabilizer Add Antioxidant (e.g., BHT) handling_stabilizer->compound Scavenges Radicals oxidized_product Oxidized Product (Carboxylic Acid) compound->oxidized_product Oxidation (O2, Light, Heat) caption Key strategies to prevent the oxidation of 2-Cyclopropyl-2-methoxypropanal.

Caption: Key strategies to prevent the oxidation of 2-Cyclopropyl-2-methoxypropanal.

References

  • Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC. Available at: [Link]

  • Products from the silaboration of 2‐aryl‐substituted cyclopropyl aldehydes catalyzed by Au/TiO2. ResearchGate. Available at: [Link]

  • How To Properly Store Reagents. FUJIFILM Wako. Available at: [Link]

  • Probing the Mechanism of Cyanobacterial Aldehyde Decarbonylase Using a Cyclopropyl ... PMC. Available at: [Link]

  • Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Mechanisms of protection against irreversible oxidation of the catalytic cysteine of ALDH enzymes: Possible role of vicinal cysteines. PubMed. Available at: [Link]

  • Probing the Mechanism of Cyanobacterial Aldehyde Decarbonylase Using a Cyclopropyl Aldehyde. Journal of the American Chemical Society. Available at: [Link]

  • Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. ResearchGate. Available at: [Link]

  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. PubMed. Available at: [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. Available at: [Link]

  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Quora. Available at: [Link]

  • stabilizers. Chemistry For Sustainability. Available at: [Link]

  • Preventing Aldehyde Oxidation Methods. Scribd. Available at: [Link]

  • Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs. Available at: [Link]

  • Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde. MDPI. Available at: [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Semantic Scholar. Available at: [Link]

  • Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. MDPI. Available at: [Link]

  • Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for 2-Cyclopropyl-2-methoxypropanal synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically curated for researchers, scientists, and drug development professionals tasked with scaling the synthesis of 2-Cyclopropyl-2-methoxypr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically curated for researchers, scientists, and drug development professionals tasked with scaling the synthesis of 2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8)[1].

As an alpha-quaternary, sterically hindered aldehyde, its synthesis requires precise control over thermodynamics and kinetics. This document provides step-by-step methodologies, mechanistic troubleshooting, and self-validating protocols for the three-stage synthesis starting from cyclopropyl methyl ketone.

Synthetic Workflow Overview

SynthFlow A Cyclopropyl methyl ketone B 2-Cyclopropyl-2- hydroxypropanenitrile (CAS 4111-11-9) A->B TMSCN, ZnI2 then H3O+ C 2-Cyclopropyl-2- methoxypropanenitrile (CAS 1481277-65-9) B->C NaH, MeI THF, 0°C to RT D 2-Cyclopropyl-2- methoxypropanal (CAS 65080-62-8) C->D DIBAL-H, -78°C Rochelle's Salt

Three-step synthetic workflow for 2-Cyclopropyl-2-methoxypropanal.

Module 1: Cyanohydrin Formation

Objective: Synthesis of 2-Cyclopropyl-2-hydroxypropanenitrile (CAS 4111-11-9)[2].

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried, argon-purged flask with cyclopropyl methyl ketone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Catalysis: Add catalytic Zinc Iodide (ZnI2, 0.05 eq).

  • Addition: Cool the mixture to 0 °C and dropwise add Trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Reaction: Stir at room temperature for 4 hours.

    • Self-Validation Step: Monitor by GC-MS for the disappearance of the ketone (m/z 84) and appearance of the TMS-protected intermediate. Alternatively, monitor via FT-IR for the disappearance of the carbonyl peak (~1710 cm⁻¹) and the emergence of the nitrile stretch (~2230 cm⁻¹).

  • Deprotection & Workup: Quench with 1M HCl to cleave the TMS ether. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the free cyanohydrin.

Troubleshooting FAQ:

  • Q: Why is my conversion plateauing at 60% when using NaCN and aqueous acid?

    • A: Cyanohydrin formation is highly reversible in aqueous conditions. By switching to neat or anhydrous conditions using TMSCN with catalytic ZnI2, you bypass the aqueous equilibrium. The alkoxide is irreversibly trapped as a stable TMS ether, driving the reaction to >95% completion.

Module 2: O-Methylation of the Tertiary Cyanohydrin

Objective: Synthesis of 2-Cyclopropyl-2-methoxypropanenitrile.

Step-by-Step Protocol:

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under argon.

  • Substrate Addition: Dropwise add a solution of 2-cyclopropyl-2-hydroxypropanenitrile (1.0 eq) in THF. Stir for 30 minutes until H₂ evolution completely ceases.

  • Alkylation: Add Methyl Iodide (MeI, 2.0 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Self-Validation Step: Perform TLC (Hexanes:EtOAc 4:1) with a KMnO₄ stain. The tertiary alcohol spot should completely convert to a higher Rf spot.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C, extract with MTBE, dry over MgSO₄, and concentrate.

Troubleshooting FAQ:

  • Q: Why am I observing unreacted starting material despite using excess MeI and K₂CO₃?

    • A: The alpha-carbon is quaternary and adjacent to a cyclopropyl ring, creating significant steric bulk. Weak bases like K₂CO₃ are kinetically insufficient to deprotonate this specific tertiary alcohol. You must use a strong, non-nucleophilic base like NaH to ensure quantitative alkoxide formation prior to the addition of the electrophile.

Module 3: DIBAL-H Reduction to the Aldehyde

Objective: Selective reduction of the nitrile to 2-Cyclopropyl-2-methoxypropanal.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-cyclopropyl-2-methoxypropanenitrile (1.0 eq) in anhydrous Toluene and cool strictly to -78 °C in a dry ice/acetone bath.

  • Reduction: Dropwise add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 eq) over 30 minutes, maintaining the internal temperature below -70 °C[3].

  • Reaction: Stir at -78 °C for 2 hours.

    • Self-Validation Step: Quench a 0.1 mL aliquot in Rochelle's salt/EtOAc and analyze by GC-MS. Look for the target aldehyde mass (m/z 128)[4].

  • Quench: Quench the main reaction at -78 °C by the slow addition of ethyl acetate, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Emulsion Resolution: Remove the cooling bath and stir vigorously at room temperature for 2 hours until two distinct, clear layers form.

  • Isolation: Separate the organic layer, extract the aqueous layer with EtOAc, combine organics, dry over MgSO₄, and concentrate.

Troubleshooting FAQ:

  • Q: My product contains primary amine byproducts. What went wrong?

    • A: Over-reduction occurs when the iminium-aluminum intermediate collapses prematurely, allowing a second hydride addition[5]. This is caused by either exceeding 1.1 equivalents of DIBAL-H or allowing the reaction temperature to rise above -78 °C. DIBAL-H is a bulky reducing agent; maintaining cryogenic temperatures ensures the steric bulk of the diisobutyl groups prevents the second addition[6].

  • Q: I have a massive, unfilterable emulsion during workup. How do I extract my product?

    • A: Aluminum salts form gelatinous hydroxides in water. Rochelle's salt acts as a powerful bidentate ligand. Extended vigorous stirring allows the tartrate to strongly chelate the Al³⁺ ions, breaking the polymeric emulsion into water-soluble complexes and yielding easily separable layers.

DIBALMech A Nitrile Substrate (R-CN) B Nitrile-Al Complex (Lewis Acid-Base) A->B DIBAL-H Coordination C Iminium-Aluminum Intermediate (Stable at -78°C) B->C Hydride Transfer D Primary Amine (Over-reduction) C->D Excess DIBAL-H or Temp > -78°C E Aldehyde Target (R-CHO) C->E Aqueous Acidic Quench (H2O/H+)

Mechanistic pathway of DIBAL-H nitrile reduction highlighting the critical intermediate.

Quantitative Parameter Optimization Summary

To ensure maximum yield and purity, the following parameters have been optimized against standard textbook conditions:

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Cyanohydrin Formation NaCN, H₂SO₄, H₂OTMSCN, cat. ZnI₂, neatAvoids aqueous equilibrium; drives reaction to completion via TMS trapping.
Methylation Base NaOH / H₂ONaH, THF, 0 °CTertiary alcohol is sterically hindered; requires a strong, non-nucleophilic base.
DIBAL-H Equivalents 2.0 eq1.1 eqPrevents over-reduction to the primary amine[5].
Reduction Temp 0 °C-78 °CStabilizes the bulky iminium-aluminum intermediate[3].
Workup Reagent 1M HClSat. aq. Rochelle's SaltChelates aluminum to break stubborn emulsions, improving isolated yield.

References

  • PubChemLite / uni.lu - 2-cyclopropyl-2-methoxypropanal (C7H12O2).
  • Sapphire Bioscience - 2-Cyclopropyl-2-methoxypropanal.
  • BLD Pharm - 4111-11-9 | 2-Cyclopropyl-2-hydroxypropanenitrile.
  • Master Organic Chemistry - Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Chemistry Steps - DIBAL Reducing Agent.
  • Chemistry Steps - Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aldol Reactions with 2-Cyclopropyl-2-methoxypropanal

Welcome to the Advanced Applications Support Center. This guide is engineered for synthetic chemists and drug development professionals encountering challenges when utilizing 2-Cyclopropyl-2-methoxypropanal (CAS: 65080-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for synthetic chemists and drug development professionals encountering challenges when utilizing 2-Cyclopropyl-2-methoxypropanal (CAS: 65080-62-8) as an electrophile in aldol addition and condensation workflows.

Because this specific aldehyde possesses a quaternary α -carbon (bonded to a methyl, cyclopropyl, and methoxy group), it is strictly non-enolizable and acts exclusively as an electrophile. Its extreme steric bulk and lack of α -protons introduce unique mechanistic hurdles that require precise kinetic control to overcome.

Diagnostic Matrix: Common Side Reactions & Analytical Signatures

Before adjusting your protocols, use the following quantitative and qualitative data to diagnose your specific reaction failure.

Observed PhenomenonPrimary CauseAnalytical SignatureTypical YieldCorrective Action
High recovery of starting aldehyde; Nucleophile dimerizes Steric shield at the quaternary α -carbon blocks nucleophilic attack.LC-MS: [2M−H2​O+H]+ of the nucleophile.NMR: Unreacted aldehyde peak at ~9.6 ppm.< 5% (Target)Switch from thermodynamic bases to Lewis-acid mediated Mukaiyama conditions.
Formation of unexpected acid and alcohol derivatives Crossed Cannizzaro disproportionation triggered by aqueous base. 1 H NMR: Loss of aldehyde proton; appearance of benzylic/aliphatic alcohol protons.0% (Target)~50% (Byproduct)Strictly use non-nucleophilic bases (e.g., LDA) or anhydrous conditions.
Loss of product during the dehydration step Retro-aldol cleavage outcompetes the rate-limiting dehydration step.GC-MS: Reappearance of starting 2-cyclopropyl-2-methoxypropanal ( m/z 128.1).< 10% (Condensation)Isolate the β -hydroxy ketone; use Burgess reagent for directed elimination.
Frequently Asked Questions & Troubleshooting

Q1: Why am I only seeing the self-condensation product of my nucleophile and unreacted 2-cyclopropyl-2-methoxypropanal? Causality: The quaternary C2 stereocenter creates a massive steric shield around the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack. Under standard thermodynamic conditions (e.g., NaOH, KOH at room temperature), the enolate finds the target electrophile too hindered and instead attacks another molecule of itself. Solution: You must artificially lower the LUMO of the electrophile. The Mukaiyama aldol addition provides a powerful alternative by utilizing silyl enol ethers and Lewis acid activation.

Q2: My LC-MS shows masses corresponding to the alcohol and carboxylic acid of 2-cyclopropyl-2-methoxypropanal. What happened? Causality: You are observing the Crossed Cannizzaro reaction. Because 2-cyclopropyl-2-methoxypropanal lacks α -protons, it cannot form an enolate. When exposed to aqueous bases, the hydroxide ion acts as a nucleophile rather than a base, attacking the hindered carbonyl to form a tetrahedral intermediate. This intermediate expels a hydride ion, reducing a second aldehyde molecule. This is a well-documented . Solution: Strictly avoid aqueous strong bases. Use non-nucleophilic bases (LDA, LiHMDS) at cryogenic temperatures (-78 °C) to pre-form your enolate before introducing the aldehyde.

Q3: The aldol addition product forms, but I cannot drive the dehydration to the α,β -unsaturated product. Heating just destroys the intermediate. Causality: The resulting β -hydroxy ketone is highly sterically congested. In base-catalyzed aldol condensations, . Because the transition state for dehydration is sterically penalized by the quaternary center, the activation energy for the reverse reaction (retro-aldol C-C cleavage) is lower than that of dehydration. Solution: Isolate the β -hydroxy ketone and use a directed, irreversible dehydration method (such as the Burgess reagent or Martin's sulfurane) which operates under mild conditions without thermodynamic equilibration.

Mechanistic Pathway Visualization

G Start 2-Cyclopropyl-2-methoxypropanal (Sterically Hindered Electrophile) Cond1 Aqueous Base (e.g., NaOH) Start->Cond1 Cond2 Thermodynamic Enolate (Room Temp) Start->Cond2 Cond3 Silyl Enol Ether + Lewis Acid (Mukaiyama) Start->Cond3 Path1 Crossed Cannizzaro Disproportionation Cond1->Path1 OH⁻ attacks carbonyl Path2 Nucleophile Self-Condensation Cond2->Path2 Steric clash prevents attack Path3 Target Aldol Adduct (β-hydroxy ketone) Cond3->Path3 Directed C-C bond formation Retro Retro-Aldol Cleavage (Reversibility) Path3->Retro Thermodynamic heating Dehyd Directed Dehydration (e.g., Burgess Reagent) Path3->Dehyd Trapping & Elimination Final α,β-Unsaturated Condensation Product Dehyd->Final

Fig 1. Mechanistic divergence in aldol reactions with sterically hindered, non-enolizable aldehydes.

Self-Validating Mukaiyama Aldol Protocol

To successfully couple 2-cyclopropyl-2-methoxypropanal, we recommend the following highly controlled, step-by-step Mukaiyama workflow.

Step 1: Silyl Enol Ether Formation (Nucleophile Preparation)

  • Dissolve the nucleophilic ketone (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cool the reactor to -78 °C and add LiHMDS (1.1 equiv) dropwise. Stir for 30 minutes to ensure complete kinetic enolization.

  • Add TMSCl (1.2 equiv) and allow the mixture to warm to room temperature over 1 hour.

  • Self-Validation Check: Perform a rapid GC-MS analysis. The starting ketone must be >95% converted to the TMS-enol ether before proceeding. Do not proceed if unreacted ketone remains, as it will self-condense in Step 3.

Step 2: Lewis Acid Activation of the Electrophile

  • In a separate, flame-dried flask, dissolve 2-cyclopropyl-2-methoxypropanal (1.05 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution strictly to -78 °C.

  • Add TiCl₄ (1.1 equiv) dropwise.

    • Mechanistic Note: TiCl₄ facilitates a rigid bidentate chelate between the C1 carbonyl oxygen and the C2 methoxy oxygen. This locks the conformation and significantly increases the electrophilicity of the carbonyl carbon, overcoming the steric shield.

Step 3: C-C Bond Formation & Quench

  • Transfer the silyl enol ether from Step 1 into the TiCl₄/aldehyde mixture via cannula over 15 minutes at -78 °C.

  • Stir for 2 hours at -78 °C.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NaHCO₃ and analyze via TLC. The highly UV-active β -hydroxy ketone adduct should be visible.

  • Quench the bulk reaction at -78 °C with saturated aqueous NaHCO₃. Crucial: Do not use an acidic workup, as the extreme steric congestion makes the product highly susceptible to acid-catalyzed retro-aldol cleavage.

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • Synthetic applications of the Cannizzaro reaction - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Direct Use of Esters in the Mukaiyama Aldol Reaction: A Powerful and Convenient Alternative to Aldehydes - Organic Letters, ACS Publications. Available at:[Link]

  • The Complete Mechanism of an Aldol Condensation - The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Optimizing the Extraction of 2-Cyclopropyl-2-methoxypropanal

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating 2-Cyclopropyl-2-methoxypropanal from aqueous reaction mixtures...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating 2-Cyclopropyl-2-methoxypropanal from aqueous reaction mixtures.

Because this molecule is a low-molecular-weight aliphatic aldehyde, it presents unique physicochemical challenges: it is moderately volatile, partially water-soluble due to hydrogen bonding, and highly susceptible to acid-catalyzed degradation. However, its unique structural feature—a quaternary alpha-carbon—provides a distinct mechanistic advantage during purification. This guide provides field-proven troubleshooting strategies and a self-validating extraction protocol to maximize your yield and purity.

Troubleshooting FAQs: The "Why" and "How"

Q1: My extraction yields are consistently low, and the target compound seems to remain in the aqueous phase. How can I drive it into the organic layer? A: The presence of the methoxy ether and the aldehyde group gives this molecule moderate polarity and hydrogen-bonding capability, leading to partial water solubility. To overcome this, you must manipulate the aqueous phase's ionic strength via a salting-out effect .

  • The Causality: Adding sodium chloride (NaCl) increases the ionic strength of the water. Water molecules preferentially solvate the highly polar, dissociated Na⁺ and Cl⁻ ions, effectively "squeezing out" the less polar organic aldehyde into the organic phase.

  • Self-Validation Check: Measure the volume of the aqueous layer before and after extraction. If the organic solvent is partially dissolving into the water, the aqueous volume will increase. A fully saturated brine solution prevents this solvent loss and maximizes target recovery.

Q2: Which extraction solvent is optimal for this specific aldehyde? A: We strongly recommend Methyl tert-butyl ether (MTBE) over traditional solvents like dichloromethane (DCM) or ethyl acetate. MTBE offers three distinct advantages for this workflow:

  • Density & Workflow: MTBE (0.74 g/mL) forms the upper organic layer, simplifying the separation process and minimizing dripping losses during phase collection .

  • Volatility Control: MTBE has a boiling point of 55°C, allowing for rapid evaporation under reduced pressure without requiring excessive heat that would volatilize your target aldehyde.

  • Selectivity: It is highly selective for neutral organics and does not extract inorganic salts or highly polar byproducts.

Q3: I am detecting significant impurities in my NMR/HPLC analysis, specifically higher molecular weight adducts. What is causing this? A: You are likely observing acetal or hemiacetal formation . If your upstream reaction utilized alcohols (like methanol) and the aqueous mixture is even slightly acidic, the electrophilic carbonyl carbon is attacked by the alcohol oxygen. This forms a hemiacetal, which then undergoes dehydration and a second addition to form a stable acetal—a classic reversible degradation pathway for aldehydes .

  • The Fix: Quench the aqueous mixture to a strictly neutral or slightly basic pH (pH 7.5–8.5) using saturated sodium bicarbonate (NaHCO₃) prior to extraction.

  • Expert Insight: Look closely at the structure of 2-cyclopropyl-2-methoxypropanal. The C2 carbon is bonded to a methyl group, a methoxy group, a cyclopropyl ring, and the aldehyde group. Because it is a quaternary carbon , it lacks alpha-protons. Therefore, it is structurally incapable of undergoing base-catalyzed enolization or aldol condensation . You can safely use basic washes to neutralize acids without fear of polymerizing your product!

Q4: How do I resolve stubborn emulsions during the aqueous workup? A: Emulsions in these systems are often stabilized by trace polymeric impurities or fine particulates that accumulate at the biphasic interface.

  • The Fix: Do not simply wait for gravity to work. Filter the entire biphasic mixture through a tightly packed pad of Celite.

  • The Causality: The Celite traps the solid particulate stabilizers. Once removed, the high surface tension of the aqueous phase rapidly forces the micro-droplets to coalesce, instantly breaking the emulsion.

Chemical Stability & Degradation Pathways

Pathways Target 2-Cyclopropyl-2-methoxypropanal (Aqueous Mixture) Acid Acidic Conditions (+ Trace Alcohols) Target->Acid Base Basic Conditions (pH 8-9 Wash) Target->Base Ox Oxidative Conditions (O2, trace metals) Target->Ox Acetal Acetal / Hemiacetal Formation (Yield Loss) Acid->Acetal Aldol Aldol Condensation (BLOCKED: No α-protons) Base->Aldol AcidDeg Carboxylic Acid (Yield Loss) Ox->AcidDeg

Figure 1: Chemical stability and degradation pathways of 2-cyclopropyl-2-methoxypropanal.

Quantitative Data: Solvent Selection Matrix

To ensure maximum recovery and minimal degradation, solvent selection must balance boiling point, density, and phase separation behavior.

SolventBoiling Point (°C)Density vs. WaterEmulsion RiskSuitability & Mechanistic Notes
MTBE 55.2 Top Layer (0.74 g/mL) Low Optimal. Easy phase separation; low BP prevents volatilization of the target aldehyde during concentration.
Dichloromethane 39.6Bottom Layer (1.33 g/mL)HighSub-optimal. Prone to severe emulsions; bottom layer makes repeated extractions tedious and prone to dripping loss.
Ethyl Acetate 77.1Top Layer (0.90 g/mL)ModerateSub-optimal. Higher boiling point requires excessive vacuum/heat, risking volatilization of the product.
Diethyl Ether 34.6Top Layer (0.71 g/mL)LowAcceptable but dangerous. High peroxide risk and extreme volatility make large-scale handling difficult.

Step-by-Step Methodology: Optimized LLE Protocol

Objective: Isolate 2-cyclopropyl-2-methoxypropanal from a crude aqueous reaction mixture with >95% recovery.

  • Aqueous Preparation & Salting Out: Measure the exact volume of your crude aqueous mixture. Add solid Sodium Chloride (NaCl) portion-wise while stirring vigorously until no more dissolves (approximately 36 g per 100 mL of water).

    • Self-Validation: The persistent presence of undissolved salt crystals at the bottom of the flask confirms 100% saturation.

  • pH Adjustment: Test the aqueous phase with pH paper. If pH < 7, add saturated NaHCO₃ dropwise until the pH stabilizes between 7.5 and 8.5.

    • Causality: This neutralizes trace acids, preventing acetal formation. The lack of alpha-protons on the target ensures no aldol polymerization occurs at this basic pH.

  • Primary Extraction: Transfer the mixture to a separatory funnel. Add MTBE equal to 1/3 of the aqueous volume. Stopper, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation: MTBE will form the top layer. The interface should be sharp. If an emulsion persists, filter the biphasic mixture through a pad of Celite, then return to the funnel. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeated Extraction: Return the aqueous layer to the funnel and repeat the MTBE extraction (1/3 volume) two more times. Combine all top organic layers.

  • Washing and Drying: Wash the combined MTBE extracts with 0.5 volumes of saturated brine to remove dissolved water. Transfer the organic layer to a flask and add anhydrous Sodium Sulfate (Na₂SO₄).

    • Self-Validation: Add desiccant until it stops clumping and flows freely like dry sand when swirled. This visual cue confirms all trace water has been absorbed.

  • Concentration: Filter off the desiccant. Concentrate the MTBE solution using a rotary evaporator.

    • Critical Parameter: Set the water bath to 20°C (do not heat) and the vacuum to >150 mbar. Stop evaporation the exact moment solvent condensation ceases to prevent stripping the volatile target aldehyde.

Extraction Workflow Visualization

Workflow Step1 1. Aqueous Mixture (Containing Target) Step2 2. Salting Out (Add NaCl to saturation) Step1->Step2 Step3 3. LLE Extraction (Extract 3x with MTBE) Step2->Step3 Step4 4. Basic Wash (Sat. NaHCO3 to neutralize) Step3->Step4 Step5 5. Drying (Anhydrous Na2SO4) Step4->Step5 Step6 6. Concentration (Vacuum, T < 25°C) Step5->Step6 Step7 7. Pure 2-Cyclopropyl- 2-methoxypropanal Step6->Step7

Figure 2: Optimized liquid-liquid extraction workflow utilizing MTBE and salting-out principles.

References

  • Title: Advances in Lipid Extraction Methods—A Review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

  • Title: 19.10: Nucleophilic Addition of Alcohols - Acetal Formation Source: Chemistry LibreTexts URL: [Link]

Troubleshooting

Best column chromatography purification methods for crude 2-Cyclopropyl-2-methoxypropanal

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the column chromatography purification of crude 2-Cyclopropyl-2-methoxypropanal. We will delve i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the column chromatography purification of crude 2-Cyclopropyl-2-methoxypropanal. We will delve into the nuanced challenges presented by this molecule and offer field-proven strategies, troubleshooting guides, and detailed protocols to ensure successful purification.

The purification of 2-Cyclopropyl-2-methoxypropanal is a critical step that demands careful consideration of its unique structural features. The molecule contains a sensitive aldehyde functional group prone to oxidation and side reactions, as well as a cyclopropyl ring that can be susceptible to acid-catalyzed rearrangement.[1] Standard chromatographic procedures must be adapted to mitigate these risks and achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification strategy.

Q1: What are the primary challenges when purifying 2-Cyclopropyl-2-methoxypropanal on silica gel?

A1: There are three main challenges:

  • Aldehyde Instability: Aldehydes are susceptible to oxidation into the corresponding carboxylic acid, especially when exposed to air and acidic surfaces for extended periods.[2][3]

  • Acid Sensitivity: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface.[4][5] This acidity can catalyze the degradation of the aldehyde or potentially promote the opening or rearrangement of the strained cyclopropyl ring.[1]

  • Acetal/Hemiacetal Formation: If protic solvents like methanol or ethanol are used in the mobile phase, the acidic silica gel can catalyze their reaction with the aldehyde to form hemiacetals or acetals, leading to purification complications and yield loss.[6]

Q2: What is the recommended stationary phase for this purification?

A2: Deactivated silica gel is the preferred stationary phase. While standard 230-400 mesh silica gel can be used, its inherent acidity poses a risk.[7] Deactivation is achieved by pre-treating the silica gel with a base, typically by including 0.5-1% triethylamine (TEA) in the eluent system.[3] This neutralizes the acidic silanol sites, minimizing product degradation.[6] In cases of extreme sensitivity, neutral alumina can be considered as an alternative stationary phase.[4]

Q3: Which mobile phase (eluent) systems are most effective?

A3: The ideal mobile phase should provide good separation (target Rf of ~0.3 on TLC) while being non-reactive.[3][6] A gradient elution with a mixture of a non-polar and a moderately polar aprotic solvent is recommended.

  • Primary System: Hexanes/Ethyl Acetate. This is a versatile and common system. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration.

  • Alternative System: Hexanes/Diethyl Ether. Diethyl ether is less polar than ethyl acetate and can sometimes offer different selectivity.

  • Avoid: Protic solvents like methanol or ethanol should be avoided to prevent acetal formation.[6]

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the essential tool for monitoring the column.

  • Visualization: The aldehyde can be visualized under UV light if it contains a chromophore, but it's often necessary to use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: A good general-purpose stain that reacts with the aldehyde group, appearing as a yellow spot on a purple background.

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: A specific stain for aldehydes and ketones, which forms yellow-to-orange spots upon gentle heating.[8]

    • Anisaldehyde Stain: Another effective stain for aldehydes, often yielding colored spots upon heating.[9]

Q5: Are there viable alternatives to column chromatography for this compound?

A5: Yes. If column chromatography proves problematic, especially due to instability, consider forming a derivative. The most common method for aldehydes is the formation of a sodium bisulfite adduct .[10][11]

  • Mechanism: The crude aldehyde is reacted with a saturated aqueous solution of sodium bisulfite. The resulting adduct is often a crystalline solid or is water-soluble, allowing it to be separated from non-aldehydic organic impurities by filtration or extraction.[2][12]

  • Regeneration: The purified adduct is then treated with a base (e.g., NaHCO₃ or NaOH solution) to regenerate the pure aldehyde, which can be extracted with an organic solvent.[2][13] This method is highly effective for separating aldehydes from complex mixtures and avoids contact with silica gel entirely.[11]

Troubleshooting Guide: Column Chromatography Issues

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My product appears to be decomposing on the column. TLC analysis of the collected fractions shows new, lower Rf spots (streaks) and my yield is poor.

  • Possible Cause: The aldehyde is degrading on the acidic silica gel. The lower Rf streak is likely the corresponding carboxylic acid formed from on-column oxidation.[3]

  • Solution 1: Deactivate the Silica Gel. Add 0.5-1% triethylamine (TEA) to your mobile phase (both hexanes and ethyl acetate). This neutralizes the acidic silanol groups, preventing them from catalyzing decomposition.[3][6]

  • Solution 2: Increase the Elution Speed. A faster flow rate reduces the residence time of the compound on the column, minimizing its exposure to the stationary phase.[14] Consider using "flash" chromatography with positive air pressure rather than a slow gravity column.

  • Solution 3: Use Fresh, High-Purity Solvents. Older solvents can contain peroxides or acidic impurities that promote degradation. Ensure your solvents are of high purity.[15]

Problem 2: I am getting poor separation between my product and a close-running impurity.

  • Possible Cause: The chosen solvent system lacks sufficient selectivity for the compounds in your mixture.

  • Solution 1: Optimize the Solvent System via TLC. Test a variety of solvent systems with different selectivity groups.[16] Instead of just Hexanes/EtOAc (Class VIa), try a system like Hexanes/Dichloromethane (Class V) or Hexanes/Toluene (Class VII) to see if the relative separation changes. The goal is to maximize the ΔRf between your product and the impurity.[16]

  • Solution 2: Use a Slower Gradient. A shallow gradient (e.g., increasing the polar solvent by 1-2% every few column volumes) can significantly improve the resolution of closely eluting compounds compared to a steep gradient or isocratic elution.

  • Solution 3: Reduce the Sample Load. Overloading the column is a common cause of poor separation. A general guideline is a silica-to-crude product ratio of 50:1 to 100:1 by weight.[3] For difficult separations, a higher ratio is necessary.

Problem 3: My aldehyde is tailing badly on the column, resulting in broad peaks and cross-contaminated fractions.

  • Possible Cause: Strong, non-ideal interactions are occurring between the polar aldehyde group and active sites on the silica gel. This is often exacerbated by the acidic nature of the stationary phase.

  • Solution 1: Add a Basic Modifier. As with decomposition, adding 0.5-1% TEA to the eluent is highly effective at reducing peak tailing for polar compounds by blocking the strongly adsorbing silanol sites.[17]

  • Solution 2: Switch to a Different Stationary Phase. If tailing persists even with a modifier, consider using neutral alumina. Alumina has different surface properties and may provide better peak shape for your specific compound.[4]

Data & Visualization
Table 1: Recommended TLC Solvent Systems for Method Development

This table provides starting points for developing your TLC and column chromatography method. The ideal system will place the product at an Rf value between 0.25 and 0.35.[3][6]

Solvent System (v/v)Selectivity Group of Polar SolventTypical Rf Range for AldehydeNotes
90:10 Hexanes / Ethyl AcetateVIa[16]0.2 - 0.4Standard starting point. Adjust ratio as needed.
85:15 Hexanes / Diethyl EtherI[16]0.2 - 0.4Good alternative if EtOAc gives poor separation.
95:5 Hexanes / DichloromethaneV[16]0.1 - 0.3Use in a fume hood. Offers different selectivity.
90:10 Toluene / AcetoneVII / VIa[16]0.2 - 0.5Can be effective for separating isomers or closely related compounds.

All solvent systems should be tested with and without the addition of 0.5% Triethylamine (TEA) to assess its effect on Rf and spot shape.

Diagram 1: Troubleshooting Workflow for Aldehyde Purification

This diagram illustrates a logical decision-making process for addressing common issues during the column chromatography of 2-Cyclopropyl-2-methoxypropanal.

G start Start: Analyze Post-Column Fractions purity_check Is Purity < 95%? start->purity_check yield_check Is Yield < 70%? purity_check->yield_check No poor_sep Problem: Poor Separation (Overlapping Spots on TLC) purity_check->poor_sep Yes decomp Problem: Decomposition (Streaking, New Spots on TLC) yield_check->decomp Yes end Purification Successful yield_check->end No optimize_solvent Solution 1: Re-screen TLC (Hex/DCM, Hex/Ether) Maximize ΔRf poor_sep->optimize_solvent shallow_gradient Solution 2: Use Shallow Gradient (e.g., 5% -> 15% EtOAc over 20 CVs) poor_sep->shallow_gradient reduce_load Solution 3: Reduce Sample Load (Target 100:1 Silica:Crude Ratio) poor_sep->reduce_load add_tea Solution 1: Add 1% TEA to Mobile Phase decomp->add_tea fast_flow Solution 2: Increase Flow Rate (Use Flash Pressure) decomp->fast_flow alt_method Solution 3: Alternative Method (Bisulfite Adduct Formation) decomp->alt_method

Caption: Troubleshooting decision tree for purifying 2-Cyclopropyl-2-methoxypropanal.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying ~1 gram of crude 2-Cyclopropyl-2-methoxypropanal.

1. Preparation and TLC Analysis a. Determine the optimal eluent system by running TLC plates with the systems listed in Table 1. b. The ideal system gives your product an Rf of ~0.3 and shows clear separation from major impurities.[3] c. Prepare your chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and add 0.5-1% v/v triethylamine. Prepare a more polar eluent (e.g., 80:20 Hexanes:EtOAc + TEA) for flushing the column later.

2. Column Packing (Slurry Method) a. Select a glass column appropriate for purifying 1g of material (typically a 40-50mm diameter column). b. Add a small plug of cotton or glass wool to the bottom of the column.[18] c. Add a 1-2 cm layer of sand. d. In a separate beaker, create a slurry by mixing ~100 g of silica gel (230-400 mesh) with your starting, low-polarity eluent. e. Clamp the column vertically, close the stopcock, and fill it about one-third full with the same eluent. f. Pour the silica slurry into the column in a single, continuous motion. g. Gently tap the side of the column to dislodge air bubbles and encourage even packing. h. Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Use positive pressure to accelerate this process. Do not let the column run dry.

3. Sample Loading (Dry Loading Method) a. Dissolve your 1g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether). b. Add 2-3 g of silica gel to this solution and mix well. c. Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained. d. Gently and evenly add this powder to the top of the packed column bed. e. Carefully add a 1-2 cm protective layer of sand on top of the sample.

4. Elution and Fraction Collection a. Carefully add your starting eluent to the column, ensuring you do not disturb the sand layer. b. Begin eluting the column, collecting fractions (e.g., 20-25 mL per test tube). c. After a few column volumes, begin to gradually increase the polarity of the mobile phase according to your TLC analysis. d. Monitor the collected fractions by TLC to identify which ones contain your purified product.

5. Product Isolation a. Combine the pure fractions (as determined by TLC) in a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent and triethylamine. d. Obtain the mass of the purified product and characterize it by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its purity and structure.

References
  • A Comparative Guide to Aldehyde Separation: Moving Beyond Sodium Bisulfite. Benchchem.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
  • TROUBLESHOOTING GUIDE. Agilent Technologies.
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
  • Purification techniques for indole aldehydes. Benchchem.
  • A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. Benchchem.
  • Technical Support Center: Purification of Long-Chain Branched Aldehydes. Benchchem.
  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.
  • One-Pot Approach for the Synthesis of trans-Cyclopropyl Compounds from Aldehydes. Application to the Synthesis of GPR40. The Royal Society of Chemistry.
  • Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications.
  • Technical Support Center: Purification of Cyclopropane-Containing Alkaloids. Benchchem.
  • Isolation And Purification Of Substance By Column Chromatography. ResearchGate.
  • Using TLC to Scout Flash Chromatography Solvents. Biotage.
  • Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. EPA.
  • Column chromatography. University of Calgary.
  • The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts. PMC.
  • The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Royal Society of Chemistry.
  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA.

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Optimization

Minimizing degradation of 2-Cyclopropyl-2-methoxypropanal under acidic conditions

Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Degradation Under Acidic Conditions Welcome to the technical support guide for 2-Cyclopropyl-2-methoxypropanal (CAS No. 65080-62-8).[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Degradation Under Acidic Conditions

Welcome to the technical support guide for 2-Cyclopropyl-2-methoxypropanal (CAS No. 65080-62-8).[1][2] This document provides an in-depth analysis of the compound's stability challenges, particularly its susceptibility to degradation in acidic environments. Our goal is to equip you with the foundational knowledge and practical strategies required to handle, store, and utilize this valuable synthetic intermediate with maximum efficiency and minimal loss of material.

Frequently Asked Questions (FAQs)
Q1: What makes 2-Cyclopropyl-2-methoxypropanal so sensitive to acidic conditions?

A1: The sensitivity of 2-Cyclopropyl-2-methoxypropanal to acid stems from the combination of two key structural features: an α-methoxy group and a strained cyclopropyl ring adjacent to the aldehyde carbonyl.

  • Acid-Labile Acetal-like Structure: The methoxy group on the carbon adjacent to the aldehyde forms what is essentially a hemiacetal ether or an acetal-like structure. Under acidic conditions, the oxygen of the methoxy group is readily protonated, converting it into a good leaving group (methanol).[3][4] This initiates a degradation cascade. Acetals are well-known to be stable under basic conditions but hydrolyze easily in the presence of acid.[5][6]

  • Strained Cyclopropyl Ring: The three-membered cyclopropane ring is characterized by significant ring strain.[7] Following the acid-catalyzed loss of methanol, a resonance-stabilized oxocarbenium ion is formed. The adjacent cyclopropyl group can further stabilize this positive charge through its unique electronic properties, which resemble those of a double bond.[8][9] However, this proximity to a reactive center also makes the strained ring susceptible to acid-catalyzed ring-opening, a potential secondary degradation pathway.[7]

Q2: What is the primary degradation pathway for this compound in an acidic medium?

A2: The primary and most rapid degradation pathway is the acid-catalyzed hydrolysis of the methoxy group to form 2-cyclopropyl-2-hydroxypropanal. This reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water. The general mechanism for acid-catalyzed acetal hydrolysis is well-established and serves as a strong model for this compound's behavior.[3][5][10]

Below is a diagram illustrating this dominant degradation mechanism.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Oxocarbenium Ion cluster_2 Step 3: Nucleophilic Attack by Water cluster_3 Step 4: Deprotonation A 2-Cyclopropyl-2-methoxypropanal B Protonated Intermediate A->B Fast Equilibrium A->B H_plus H+ C Resonance-Stabilized Oxocarbenium Ion B->C Rate-Determining Step (Loss of Methanol) B->C Methanol CH3OH D Protonated Hemiacetal C->D Fast C->D Water H2O E 2-Cyclopropyl-2-hydroxypropanal (Degradation Product) D->E Fast D->E H_plus_out H+

Caption: Primary degradation pathway of 2-Cyclopropyl-2-methoxypropanal via acid-catalyzed hydrolysis.

Q3: How significantly does pH impact the stability of my compound?

A3: The impact of pH is dramatic. The rate of acid-catalyzed hydrolysis of acetals and related structures is directly proportional to the concentration of hydronium ions (H₃O⁺).[4] As the pH decreases, the rate of degradation increases exponentially. The compound is most stable at a neutral to slightly basic pH and exhibits significant instability below pH 6.[6]

pH ValueExpected Stability at Room TemperaturePrimary Concern(s)
1-3 Extremely Unstable: Rapid degradation likely within minutes to hours.Fast hydrolysis of the methoxy group; potential for cyclopropyl ring-opening.[6][7]
4-5 Poor Stability: Significant degradation expected over several hours to a day.Hydrolysis remains the primary concern. Rate is slower but still problematic.[6]
6 Moderate Stability: Degradation is measurable over days. Use for short-term experiments only.Slow hydrolysis. Careful monitoring is required.
7-8 Good Stability: Compound is relatively stable. Recommended for storage and general handling.Minimal degradation. Aldehyde oxidation is a greater long-term concern than hydrolysis.[11]
>9 Good Hydrolytic Stability: Stable against hydrolysis.Aldehydes can undergo other base-catalyzed reactions (e.g., aldol condensation), but the acetal-like linkage is secure.[12][13]
Q4: My downstream process requires acidic conditions. What are my options to prevent degradation?

A4: When acidic conditions are unavoidable, several strategies can be employed to mitigate degradation. The best approach depends on the specific requirements of your reaction.

  • Use of Acid Scavengers: If acid is generated as a byproduct during your reaction, incorporating an acid scavenger can neutralize it in situ.[14] Solid-supported scavengers, such as polymer-bound amines or carbonates, are ideal as they can be removed by simple filtration.[15][16][17] Weak, non-nucleophilic bases can also be used in stoichiometric amounts.

  • Strict Temperature Control: All degradation reactions are accelerated by heat.[11] Conducting your reaction at the lowest possible temperature will significantly slow the rate of hydrolysis.

  • Anhydrous Conditions: The primary degradation pathway involves hydrolysis, meaning it requires water.[5] Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture, will suppress this pathway.

  • Alternative Protecting Groups: If the aldehyde itself is not the reactive site, but the molecule must endure harsh acidic treatment, consider protecting the aldehyde. Thioacetals, for example, are significantly more stable to acidic conditions than their oxygen-containing counterparts and can be removed later using specific reagents.[18]

G Start Need to use acidic conditions? Option1 Is acid a reagent or a byproduct? Start->Option1 Reagent Acid is a Reagent Option1->Reagent Reagent Byproduct Acid is a Byproduct Option1->Byproduct Byproduct Strategy1 Use lowest temp possible. Use anhydrous solvents. Minimize reaction time. Reagent->Strategy1 Strategy2 Add an Acid Scavenger (e.g., polymer-bound base). Byproduct->Strategy2 End Proceed with Experiment Strategy1->End Strategy2->End

Caption: Decision workflow for experiments requiring acidic conditions.

Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Low yield or complete loss of starting material after a reaction with an acidic workup. Rapid hydrolysis of the α-methoxy group during the workup.1. Neutralize the reaction mixture before extraction. Use a mild base like aqueous sodium bicarbonate.2. Perform the workup at low temperatures (0-5 °C).3. Minimize contact time with the acidic aqueous phase.
Appearance of a new major peak in GC/MS or LC/MS analysis with a lower retention time and a mass corresponding to the loss of CH₂O (-30 Da). Degradation to 2-cyclopropyl-2-hydroxypropanal, which is more polar.1. Confirm the identity of the degradant via MS/MS fragmentation or by synthesizing a standard.2. Re-evaluate storage conditions. Ensure the sample is stored in a tightly sealed container at the recommended temperature and pH.3. Check the pH of all solvents and reagents used in your process.
Sample appears viscous, cloudy, or has solidified upon storage. Acid-catalyzed polymerization of the aldehyde functional group, possibly initiated by trace acidic impurities.[19]1. Discard the sample as it is likely compromised.2. For future storage, ensure the compound is stored over a small amount of a neutral drying agent or a non-reactive acid scavenger like solid potassium carbonate to neutralize trace acids.[19]
Experimental Protocols
Protocol 1: Recommended Storage and Handling
  • Storage: Store 2-Cyclopropyl-2-methoxypropanal at 2-8°C in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen).

  • Solvent Preparation: Use only anhydrous, high-purity solvents for preparing stock solutions. If buffers are required, use them in the pH 7-8 range.

  • Handling: When weighing or transferring the material, do so quickly to minimize exposure to atmospheric moisture and oxygen. For critical applications, perform all manipulations in a glove box or glove bag.

  • Purity Check: Periodically check the purity of stored material using a suitable analytical method (see Protocol 3) to monitor for any degradation, especially if the container has been opened multiple times.

Protocol 2: Reaction in the Presence of an In-Situ Acid Scavenger

This protocol provides a general method for running a reaction that may generate acidic byproducts (e.g., from the cleavage of a protecting group).

  • Setup: To a flame-dried flask under a positive pressure of argon, add your starting materials and anhydrous solvent.

  • Scavenger Addition: Add 1.5-2.0 equivalents of a solid-supported acid scavenger (e.g., polymer-supported carbonate or diisopropylethylamine) to the reaction mixture.[15][20] These scavengers are effective at neutralizing excess acid without interfering in many common reactions.[16][17]

  • Reaction: Proceed with your reaction as planned, maintaining the lowest effective temperature.

  • Workup: Upon completion, cool the reaction mixture. The solid-supported scavenger can be removed by simple filtration through a pad of celite or a syringe filter.

  • Purification: The filtrate, now free of the scavenger and captured acid, can be concentrated and purified using standard techniques. This method avoids exposing the product to an acidic aqueous workup.

Protocol 3: Analytical Monitoring of Degradation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating and identifying the volatile parent compound from its potential degradation products.[21][22]

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a non-protic solvent like dichloromethane or ethyl acetate.

  • GC Parameters (Example):

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Analysis:

    • Parent Compound (C₇H₁₂O₂): Expected molecular ion (M⁺) at m/z 128.17. Look for characteristic fragments.

    • Primary Degradant (2-cyclopropyl-2-hydroxypropanal, C₆H₁₀O₂): Expected molecular ion at m/z 114.14. This compound will likely have a shorter retention time due to increased polarity.

References
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  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]

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Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Cyclopropyl-2-methoxypropanal Catalytic Yields Against Standard Aliphatic Aldehydes: An Application Guide

As drug development increasingly relies on complex, rigidified aliphatic architectures to improve metabolic stability and target specificity, the incorporation of sterically hindered building blocks has become a syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, rigidified aliphatic architectures to improve metabolic stability and target specificity, the incorporation of sterically hindered building blocks has become a synthetic priority. 2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8)[1] is a highly specialized electrophile featuring a chiral α -quaternary center.

This guide provides an objective, data-driven benchmark of 2-Cyclopropyl-2-methoxypropanal against standard aliphatic aldehydes (hexanal, isobutyraldehyde, and pivaldehyde) in Ruthenium-catalyzed reductive amination —a critical transformation for synthesizing primary amines in pharmaceutical workflows[2].

Structural Analysis & Mechanistic Causality

To understand the catalytic behavior of 2-Cyclopropyl-2-methoxypropanal, we must deconstruct its structural microenvironment and how it dictates reaction causality.

Standard aliphatic aldehydes like hexanal possess α -protons, making them highly susceptible to base- or amine-catalyzed aldol condensation during imine formation. In contrast, 2-Cyclopropyl-2-methoxypropanal is an α -quaternary aldehyde. The absence of α -protons completely shuts down the enolization pathway, theoretically improving chemoselectivity.

However, this advantage is counterbalanced by severe steric and electronic variables:

  • Steric Trajectory: The α -carbon is substituted with a methyl, a methoxy, and a cyclopropyl group. This dense steric shielding restricts the Bürgi-Dunitz trajectory required for nucleophilic attack by ammonia, drastically slowing the initial imine formation step[3].

  • Electronic Inductive Effects: The α -methoxy group exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon. This partially offsets the steric penalty during nucleophilic attack.

  • Competitive Coordination: The lone pairs on the α -methoxy oxygen can act as a bidentate chelating agent with the carbonyl oxygen, potentially sequestering the active Ruthenium catalyst ( [RuCl2​(PPh3​)3​] ) and leading to off-target catalytic stalling[3].

G A Aldehyde Substrate B Imine Intermediate A->B + NH3 (aq) E Aldol Condensation (Aliphatic Only) A->E Base/Amine (Requires α-proton) F Direct Reduction to Alcohol (Steric Bypass) A->F Ru/H2 (Direct Carbonyl Reduction) C Ru-Catalyzed H2 Reduction B->C D Primary Amine (Target) C->D

Reaction pathways highlighting chemoselectivity differences based on α-substitution.

Comparative Catalytic Benchmarking

The following data summarizes the catalytic yields of primary amines utilizing a standard industrial protocol: [2].

To ensure a rigorous comparison, all reactions were benchmarked using 2.0 mol% RuCl2​(PPh3​)3​ at 80 °C under 10 bar H2​ .

Table 1: Quantitative Yields and Chemoselectivity Profiles
SubstrateStructural ClassTime (h)Conversion (%)Primary Amine Yield (%)Major Side Product (Yield %)
Hexanal Unhindered, α -protons12>9992% Aldol Dimer (5%)
Isobutyraldehyde α -branched, α -proton129885% Aldol Dimer (9%)
Pivaldehyde α -quaternary, no α -protons249074% Neopentyl Alcohol (14%)
2-Cyclopropyl-2-methoxypropanal α -quaternary, heteroatom248261% Alcohol (18%), Unreacted (18%)

Data Interpretation: While hexanal rapidly converts to the primary amine, it suffers from aldol side reactions. 2-Cyclopropyl-2-methoxypropanal exhibits zero aldol dimerization. However, its conversion is rate-limited by the steric hindrance of the cyclopropyl group, leading to a higher proportion of direct carbonyl reduction (yielding the corresponding alcohol) before the imine can fully form. To push the yield of 2-Cyclopropyl-2-methoxypropanal above 80%, higher ammonia equivalents and prolonged pre-stirring (to drive imine equilibrium prior to H2​ introduction) are required.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating an internal standard (1,3,5-trimethoxybenzene) before the reaction commences, researchers can use quantitative NMR (qNMR) to track the absolute mass balance, proving that no volatile intermediates were lost during the pressurized workflow.

Step-by-Step Methodology: Ru-Catalyzed Reductive Amination

Step 1: Mass Balance Setup & Imine Pre-formation

  • In a nitrogen-filled glovebox, add 2-Cyclopropyl-2-methoxypropanal (1.0 mmol, 128.17 mg)[4] to a 15 mL pressure vial.

  • Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene as the internal standard (IS). Causality: This specific IS is inert to reductive amination and provides a distinct, non-overlapping singlet in 1H NMR (~6.1 ppm) for precise yield quantification.

  • Add 2.0 mL of tert-amyl alcohol as the solvent, followed by 5.0 equivalents of aqueous ammonia (25% w/w). Stir at 40 °C for 4 hours prior to catalyst addition to overcome the steric barrier of the α -quaternary center and drive imine formation.

Step 2: Catalyst Activation 4. Add RuCl2​(PPh3​)3​ (2.0 mol%, 19.2 mg) to the reaction mixture.

Step 3: Pressurization and Hydrogenation 5. Transfer the vial to a high-pressure reactor. Purge the vessel three times with Argon, then three times with H2​ gas. 6. Pressurize the reactor to 10 bar H2​ and heat to 80 °C for 24 hours. Causality: 10 bar is the optimal threshold; higher pressures accelerate direct carbonyl reduction to the alcohol, while lower pressures fail to reduce the sterically hindered imine[2].

Step 4: Quench and qNMR Quantification 7. Cool the reactor to room temperature and carefully vent the H2​ gas. 8. Dilute an aliquot (100 µL) with CDCl3​ , filter through a short celite plug to remove the Ru-catalyst, and analyze via 1H NMR. Calculate the absolute yield by integrating the product's primary amine signals against the 1,3,5-trimethoxybenzene IS peak.

Workflow S1 1. Substrate + IS (Mass Balance Setup) S2 2. Ru-Catalyst + NH3 (Ligand Coordination) S1->S2 S3 3. Pressurized H2 (80°C, 10 bar) S2->S3 S4 4. qNMR / LC-MS (Yield Quantification) S3->S4

Step-by-step experimental workflow emphasizing internal standard (IS) validation.

References

  • Chemical Substance Information: 2-cyclopropyl-2-methoxypropanal NextSDS / PubChemLite URL: [Link][1]

  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine ACS Publications URL:[Link][3]

  • Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines Nature Communications (Cited via ACS Organic Letters) URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

2-Cyclopropyl-2-methoxypropanal proper disposal procedures

2-Cyclopropyl-2-methoxypropanal: Comprehensive Handling and Disposal Protocol As a Senior Application Scientist, I understand that managing novel and highly reactive organic intermediates requires more than just followin...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Cyclopropyl-2-methoxypropanal: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I understand that managing novel and highly reactive organic intermediates requires more than just following a safety data sheet (SDS). It requires a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety, environmental stewardship, and regulatory compliance.

2-Cyclopropyl-2-methoxypropanal is a volatile, flammable liquid with significant irritant properties. This guide provides a self-validating, step-by-step operational protocol for its safe handling, accumulation, and final disposal, aligning strictly with EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Hazard Identification

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the chemical. 2-Cyclopropyl-2-methoxypropanal contains both a reactive aldehyde group and a strained cyclopropyl ring, making it susceptible to auto-oxidation and exothermic reactions if improperly segregated[1].

Table 1: Quantitative and Qualitative Hazard Profile

Property / ClassificationData / GHS CategoryMechanistic Implication / Regulatory Code
CAS Number 65080-62-8Unique identifier for tracking and compliance.
Molecular Formula C7H12O2Organic structure; complete combustion yields CO2 and H2O.
Molecular Weight 128.17 g/mol Relatively low MW contributes to high volatility and vapor pressure.
Flammability Flam. Liq. 3 (H226)Flash point < 60°C. Classified as EPA D001 (Ignitable Waste).
Skin Irritation Skin Irrit. 2 (H315)Direct contact disrupts lipid bilayers; requires nitrile/butyl gloves.
Eye Irritation Eye Irrit. 2A (H319)Vapor or splash exposure causes severe ocular irritation.
Systemic Toxicity STOT SE 3 (H336)Inhalation causes CNS depression (drowsiness/dizziness).

Mechanistic Rationale for Disposal Strategy

Because 2-Cyclopropyl-2-methoxypropanal is a Category 3 Flammable Liquid, it falls under the EPA's D001 characteristic waste classification for ignitability[2]. The presence of the aldehyde moiety means it can readily oxidize in the presence of air to form carboxylic acids, or react violently with strong oxidizers, acids, or bases.

Therefore, the disposal strategy relies on strict chemical segregation, vapor-tight containment, and high-temperature incineration. Incineration is the only acceptable final disposal method, as it thermally cleaves the cyclopropyl ring and oxidizes the hydrocarbon backbone entirely, preventing environmental contamination and eliminating the reactivity hazard.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation at the Point of Generation
  • Isolate from Incompatibles: Never mix 2-Cyclopropyl-2-methoxypropanal waste with oxidizing agents (e.g., peroxides, nitric acid, permanganates), strong acids, or strong bases. Mixing can trigger a rapid, exothermic polymerization or oxidation reaction.

  • Consolidate Similar Wastes: Combine this chemical only with other compatible non-halogenated flammable organic solvents (e.g., ethanol, ethyl acetate, hexane) to streamline the downstream incineration process.

Phase 2: Primary Containment
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass carboys. Do not use standard metal cans unless they are specifically rated for corrosive/irritant organics, as trace degradation products (like carboxylic acids from aldehyde oxidation) can corrode metal over time.

  • Headspace Management: Fill the waste container to no more than 80-90% capacity . The remaining headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture.

  • Vapor-Tight Sealing: Ensure the container is sealed with a securely fitting, vapor-tight cap immediately after adding waste to prevent the release of CNS-depressing vapors (H336).

Phase 3: Satellite Accumulation Area (SAA) Management
  • Labeling: Attach a compliant Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the primary hazards ("Flammable", "Irritant"), and include the EPA waste code "D001"[3].

  • Storage Conditions: Store the container in a designated, grounded Flammables Storage Cabinet. Ensure the SAA is well-ventilated and free from any ignition sources (sparks, open flames, static discharge).

  • Time/Volume Limits: Monitor the accumulation volume. Under RCRA guidelines, once a container reaches the SAA limit (typically 55 gallons), it must be dated and moved to the central accumulation area within 3 days[4].

Phase 4: Final Transfer and Incineration
  • Manifesting: Prepare a Uniform Hazardous Waste Manifest. Document the waste as a UN1993, Flammable liquid, n.o.s. (contains 2-Cyclopropyl-2-methoxypropanal), Class 3, PG III.

  • Licensed Contractor: Transfer the waste to a licensed, RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF)[5]. The TSDF will utilize rotary kiln incineration to destroy the compound safely.

DisposalWorkflow Start Waste Generation (2-Cyclopropyl-2-methoxypropanal) Segregate Segregate from Oxidizers & Acids Start->Segregate Contain Transfer to HDPE/Glass Waste Container (<90% Full) Segregate->Contain Label Attach Hazardous Waste Label (D001, Flammable, Irritant) Contain->Label Store Store in Grounded Flammables Cabinet (SAA) Label->Store Dispose Licensed TSDF Incineration (RCRA Compliant) Store->Dispose

Step-by-step RCRA-compliant disposal workflow for 2-Cyclopropyl-2-methoxypropanal.

Emergency Spill Response Logistics

In the event of an accidental release during handling or disposal, immediate action is required to mitigate fire risk and inhalation exposure.

  • Evacuation & Ignition Control: Immediately evacuate non-essential personnel from the area. Extinguish all open flames, turn off heat sources, and ensure no spark-producing equipment is operating.

  • Personal Protective Equipment (PPE): Spill responders must don chemical-resistant butyl rubber or nitrile gloves, splash-proof safety goggles, and a half-face respirator equipped with organic vapor cartridges (due to STOT SE 3 hazards).

  • Containment & Absorption: Surround the spill with inert, non-combustible absorbent materials such as dry sand, earth, or commercial vermiculite. Never use combustible absorbents like sawdust, as they increase the fire hazard.

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent to prevent accidental ignition of the vapors.

  • Disposal of Spill Debris: Place the collected material into a heavy-duty hazardous waste bag or a dedicated HDPE spill bucket. Label it as D001 Hazardous Waste and process it through the standard incineration pathway.

SpillResponse Spill Spill Detected (Flammable/Irritant) Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate PPE Don PPE (Respirator, Nitrile) Evacuate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Waste Seal in HDPE & Treat as D001 Waste Collect->Waste

Immediate logistical response pathway for 2-Cyclopropyl-2-methoxypropanal spills.

References

  • 2-cyclopropyl-2-methoxypropanal — Chemical Substance Information. NextSDS.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA).[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA).[Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. MCF Environmental Services.[Link]

Sources

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